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  • Product: 5-bromoFuro[3,2-b]pyridine
  • CAS: 1352880-36-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-BromoFuro[3,2-b]pyridine in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as foundational pharmacophores. 5-Bromofuro[3,2-b]pyridine (CAS: 1352880-36-4) has emerged as a highly privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as foundational pharmacophores. 5-Bromofuro[3,2-b]pyridine (CAS: 1352880-36-4) has emerged as a highly privileged scaffold, particularly in the development of targeted kinase inhibitors[1][2]. The rigid, planar structure of the furo[3,2-b]pyridine core provides optimal geometric alignment for ATP-binding pocket interactions, while the bromine atom at the 5-position serves as an indispensable synthetic handle for downstream palladium-catalyzed cross-coupling[2][3]. This guide provides an authoritative overview of its safety profile, physicochemical properties, and validated experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Data

Accurate characterization is the first step in any self-validating experimental workflow. The following table summarizes the core identity and physical properties of 5-bromofuro[3,2-b]pyridine[1][4].

ParameterSpecification
Chemical Name 5-bromofuro[3,2-b]pyridine
CAS Number 1352880-36-4
EC Number 832-941-5
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Structural Class Halogenated Fused Heterocycle

Safety Data Sheet (SDS) & Hazard Mitigation

As a biologically active heterocyclic halide, 5-bromofuro[3,2-b]pyridine requires strict adherence to GHS protocols[1]. Understanding the causality behind these hazards ensures that laboratory safety is proactive rather than reactive.

GHS Hazard Classifications
  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. The lipophilic nature of the fused ring system facilitates rapid dermal and mucosal absorption.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and severe eye irritation. The electrophilic nature of the halogenated pyridine ring can react with nucleophilic residues in biological tissues.

  • STOT SE 3 (H336): May cause drowsiness or dizziness. Volatilized particulates can cross the blood-brain barrier, interacting with central nervous system receptors.

SDS_Workflow Start 5-Bromofuro[3,2-b]pyridine (CAS: 1352880-36-4) Hazards Hazard Identification (Acute Tox 4, Irritant) Start->Hazards PPE PPE Verification (Nitrile Gloves, Respirator) Hazards->PPE Handling Fume Hood Handling (Prevent H332/H336) PPE->Handling Storage Inert Atmosphere Storage (2-8°C, Argon) Handling->Storage

Workflow for hazard mitigation and safe handling of 5-bromofuro[3,2-b]pyridine.

Synthetic Utility: Cross-Coupling Methodologies

The primary utility of 5-bromofuro[3,2-b]pyridine lies in its reactivity toward transition-metal catalysis. The bromine atom at the C5 position is highly susceptible to oxidative addition by Pd(0) species, enabling the rapid construction of complex multi-ring systems via Suzuki-Miyaura or Sonogashira couplings[2][3].

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the coupling of 5-bromofuro[3,2-b]pyridine with an aryl boronic acid to synthesize a kinase inhibitor precursor[3][5].

Step 1: Reagent Assembly & Degassing

  • Action: In a Schlenk flask, combine 5-bromofuro[3,2-b]pyridine (1.0 equiv), the target aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent mixture with Argon for 15 minutes.

  • Causality & Validation: Oxygen is a potent poison for Pd(0) catalysts. Validation checkpoint: If the solution turns rapidly black upon heating, palladium black has precipitated due to oxidation or ligand degradation, indicating failed degassing.

Step 2: Catalyst Activation

  • Action: Add Pd₂(dba)₃ (0.05 equiv) and S-Phos ligand (0.10 equiv) under a positive flow of Argon[3].

  • Causality: S-Phos is highly electron-rich and sterically demanding. This specific ligand architecture accelerates the oxidative addition into the C-Br bond of the deactivated heterocycle and forces the metal center into a geometry that strongly favors rapid reductive elimination, minimizing off-target homocoupling.

Step 3: Reaction Execution

  • Action: Heat the sealed system to 80°C for 12 hours[5].

  • Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z 198 [M+H]⁺ peak confirms the full consumption of the 5-bromofuro[3,2-b]pyridine starting material.

Step 4: Purification

  • Action: Filter the crude mixture through Celite to remove palladium particulates. Purify the filtrate via Preparative RP-HPLC using a SunFire C18 column (100 x 19 mm, 5 µm) with a water/acetonitrile gradient[5].

Suzuki_Workflow Prep Substrate Preparation (5-Bromo Core + Boronic Acid) Reaction Cross-Coupling (Dioxane/H2O, 80°C, 12h) Prep->Reaction Catalyst Catalyst Activation (Pd2(dba)3 + S-Phos) Catalyst->Reaction Purification HPLC Purification (SunFire C18 Column) Reaction->Purification Product Target Kinase Inhibitor Purification->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for furo[3,2-b]pyridines.

Pharmacological Application: Kinase Inhibition

The furo[3,2-b]pyridine scaffold is a cornerstone in the development of inhibitors targeting dysregulated kinase pathways. Two primary targets validate its clinical relevance:

  • CDC-like Kinases (CLKs): Furo[3,2-b]pyridines act as potent modulators of CLKs, which regulate pre-mRNA splicing. Dysregulated splicing is a hallmark of various oncological profiles, making this scaffold highly valuable in cancer therapeutics[2].

  • NF-κB Inducing Kinase (NIK): Recent patent literature highlights the use of 5-bromofuro[3,2-b]pyridine derivatives as potent inhibitors of NIK[5]. NIK is a critical serine/threonine kinase that regulates the non-canonical NF-κB signaling pathway.

Mechanistic Causality in NIK Inhibition

In autoimmune disorders, the overactivation of receptors like BAFFR or CD40 leads to the continuous activation of NIK. Active NIK phosphorylates the IKKα complex, which subsequently processes p100 to p52, driving inflammatory gene transcription. By utilizing the furo[3,2-b]pyridine core to competitively bind the ATP pocket of NIK, researchers can effectively halt this cascade, preventing the downstream production of inflammatory cytokines[5].

NIK_Pathway Receptor TNF Receptor Family (BAFFR, CD40) NIK NF-κB Inducing Kinase (NIK) (Active) Receptor->NIK IKK IKKα Complex NIK->IKK Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->NIK Inhibits NFKB Non-Canonical NF-κB (p52/RelB) IKK->NFKB Gene Inflammatory Gene Expression NFKB->Gene

Inhibition of the non-canonical NF-κB signaling pathway by furo[3,2-b]pyridine derivatives.

References

  • NextSDS. "5-bromofuro[3,2-b]pyridine — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Google Patents. "WO2018057588A1 - Furo[3,2-b]pyridine compounds useful as inhibitors of the par-2 signaling pathway." WIPO.
  • Google Patents. "WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase." WIPO.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-bromoFuro[3,2-b]pyridine

The furo[3,2-b]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, owing to its rigid, planar structure and unique electronic properties. It serves as a critical pharmacophore in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

The furo[3,2-b]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, owing to its rigid, planar structure and unique electronic properties. It serves as a critical pharmacophore in the development of potent inhibitors for various biological targets, including NF-κB inducing kinase (NIK)[1].

Within this chemical space, 5-bromofuro[3,2-b]pyridine (CAS: 1352880-36-4) is a highly valuable synthetic intermediate. The bromine atom at the 5-position provides a versatile handle for downstream functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or palladium-catalyzed carbonylation)[2].

This application note details the strategic synthesis of 5-bromofuro[3,2-b]pyridine, contrasting de novo cyclization with direct electrophilic halogenation, and provides validated, step-by-step protocols for laboratory implementation.

Strategic Synthetic Pathways

The construction of the 5-bromofuro[3,2-b]pyridine architecture generally follows one of two distinct logical pathways:

  • De Novo Heteroannulation (The Sonogashira Approach): This is the most reliable method for ensuring absolute regioselectivity. It involves the palladium-catalyzed cross-coupling of a terminal alkyne with a pre-functionalized pyridine (e.g., 6-bromo-2-iodopyridin-3-ol), followed by an intramolecular cyclization to forge the furan ring[3]. The chemoselectivity relies on the differential reactivity of the C-I versus C-Br bonds during the initial oxidative addition of palladium.

  • Direct Electrophilic Halogenation: This approach utilizes the pre-formed furo[3,2-b]pyridine core and introduces the bromine atom via an electrophilic source such as N-Bromosuccinimide (NBS)[2]. While operationally simpler, this route requires strict condition control, as the electron-rich furan ring is inherently more susceptible to electrophilic attack than the pyridine ring.

G A 6-Bromo-2-iodopyridin-3-ol (Starting Material) B TMS-Acetylene Pd/Cu Catalysis A->B Sonogashira C Alkyne Intermediate B->C D Base / TBAF Intramolecular Cyclization C->D E 5-BromoFuro[3,2-b]pyridine (Target Scaffold) D->E Regiospecific F Furo[3,2-b]pyridine (Unsubstituted Core) G N-Bromosuccinimide (NBS) Electrophilic Halogenation F->G G->E Regioselectivity Challenges

Figure 1: Synthetic pathways to 5-bromofuro[3,2-b]pyridine via de novo annulation and direct halogenation.

Quantitative Pathway Comparison

To assist in route selection, the following table summarizes the operational metrics of both synthetic strategies.

ParameterRoute A: Sonogashira HeteroannulationRoute B: Direct NBS Bromination
Primary Reagents 6-Bromo-2-iodopyridin-3-ol, TMS-acetyleneFuro[3,2-b]pyridine, NBS
Catalyst System Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%)None (or radical initiator depending on conditions)
Typical Conditions DMF/Et₃N, 80 °C, 4-8 hoursDMF or MeCN, 0 °C to RT, 2-4 hours
Regioselectivity Absolute (100%) Variable (Requires optimization)
Typical Yield 65 – 75% (over two steps)40 – 60% (post-chromatography)
Primary Challenge Catalyst sensitivity to moisture/oxygenSeparation of regioisomers

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling and Heteroannulation

This protocol is adapted from general methodologies for furo[3,2-b]pyridine core synthesis to ensure high regiochemical fidelity[3].

Rationale: The use of 6-bromo-2-iodopyridin-3-ol exploits the kinetic preference of Palladium(0) to insert into the weaker C-I bond over the C-Br bond. Trimethylsilylacetylene (TMS-acetylene) acts as a protected alkyne surrogate, preventing unwanted homocoupling.

Step 1: Sonogashira Cross-Coupling

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 6-bromo-2-iodopyridin-3-ol (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL) and triethylamine (Et₃N, 15 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 equiv, 0.5 mmol) and CuI (0.05 equiv, 0.5 mmol). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and initial complexation.

  • Alkyne Addition: Dropwise add TMS-acetylene (1.2 equiv, 12 mmol) via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite to remove metal residues. Wash the filtrate with brine (3 x 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Deprotection and Intramolecular Cyclization

  • Deprotection: Dissolve the crude TMS-alkyne intermediate in THF (30 mL). Add a solution of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at 0 °C. Stir for 1 hour to remove the TMS group.

  • Cyclization: To drive the heteroannulation, add DBU (1.5 equiv) and heat the reaction mixture to 80 °C for 6 hours[3].

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to yield pure 5-bromofuro[3,2-b]pyridine as a solid.

Protocol B: Direct Electrophilic Bromination

This protocol utilizes direct halogenation as referenced in literature for functionalizing the furo[3,2-b]pyridine core[2].

Rationale: NBS is utilized as a mild, solid source of electrophilic bromine. Because the furan ring is highly electron-rich, standard bromination often targets the 2- or 3-position. To direct bromination to the 5-position of the pyridine ring, specific solvent effects or pre-existing directing groups (if modifying a derivative) are required. Note: If starting from the unsubstituted core, expect a mixture of regioisomers requiring careful chromatographic separation.

  • Preparation: Dissolve unsubstituted furo[3,2-b]pyridine (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL) under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) in small portions over 15 minutes to control the exotherm and minimize over-bromination[2].

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Quenching: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to neutralize any unreacted electrophilic bromine.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Isolate the 5-bromo regioisomer via high-performance liquid chromatography (HPLC) or careful silica gel chromatography.

Troubleshooting and Optimization

  • Incomplete Cyclization (Protocol A): If the intramolecular cyclization stalls, it is often due to trace moisture inhibiting the basicity of the cyclization agent. Ensure strictly anhydrous conditions. Experimenting with different bases (e.g., K₂CO₃ in DMF at higher temperatures) or adding a Lewis acid catalyst can facilitate ring closure[4].

  • Poor Regioselectivity (Protocol B): If direct bromination yields predominantly furan-brominated products, the direct halogenation route may not be viable for the specific substrate without prior protection or electronic deactivation of the furan ring. In such cases, the de novo Sonogashira route (Protocol A) is strictly recommended.

  • Product Degradation: Furo[3,2-b]pyridines can be sensitive to prolonged exposure to harsh light and highly acidic conditions. Store the final 5-bromofuro[3,2-b]pyridine product in amber vials under argon at 4 °C[4].

References

  • Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. Google Patents (WO2023217906A1).

Sources

Application

Application Note: 5-BromoFuro[3,2-b]pyridine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Pharmacological Rationale The furo[3,2-b]pyridine core is a rigid, planar, and electron-rich heterocyclic scaffold that frequently serves as a bioisostere for benzofuran and indole[1]. Over the past d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The furo[3,2-b]pyridine core is a rigid, planar, and electron-rich heterocyclic scaffold that frequently serves as a bioisostere for benzofuran and indole[1]. Over the past decade, it has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of highly selective kinase inhibitors (such as cdc2-like kinases, CLKs) and modulators of the Hedgehog signaling pathway[2].

The introduction of a halogen, specifically at the C5 position to form 5-bromoFuro[3,2-b]pyridine (CID: 82398515), provides a highly versatile synthetic handle[3]. The bromine atom activates the pyridine ring for transition-metal-catalyzed cross-coupling reactions, enabling rapid, late-stage diversification of the pharmacophore to probe structure-activity relationships (SAR)[4].

Mechanistic Insights: The Role of the C5 Position

In the context of kinase inhibition, the furo[3,2-b]pyridine core frequently acts as a hinge-binding motif. The nitrogen atom of the pyridine ring and the oxygen of the furan ring participate in crucial hydrogen-bonding interactions with the kinase hinge region. Modifying the C5 position via the 5-bromo intermediate allows medicinal chemists to direct substituents deep into the hydrophobic back pocket of the ATP-binding site. This back-pocket engagement is the primary causal driver for achieving extreme selectivity among closely related kinase isoforms, such as differentiating CLK1/2/4 from other CMGC kinases[4].

Strategic Workflow

To exploit this building block, researchers employ a divergent synthesis strategy. The 5-bromoFuro[3,2-b]pyridine is subjected to parallel cross-coupling reactions to generate a library of C5-substituted derivatives, which are subsequently screened for biological activity.

G Start 5-bromoFuro[3,2-b]pyridine (CID: 82398515) Coupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Start->Coupling Boronic Acids / Amines Library C5-Substituted Furo[3,2-b]pyridine Library Coupling->Library Late-Stage Diversification Screening In Vitro Kinase Profiling (CLK1, CLK2, CLK4) Library->Screening High-Throughput Screening Hit Lead Compound Identification (e.g., SGC-CLK-1 analogs) Screening->Hit SAR & Selectivity Analysis

Workflow for developing CLK inhibitors from the 5-bromoFuro[3,2-b]pyridine scaffold.

Experimental Methodologies

Protocol A: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol details the C–C bond formation between 5-bromoFuro[3,2-b]pyridine and an aryl/heteroaryl boronic acid.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is selected because its large bite angle facilitates both oxidative addition into the challenging electron-rich heteroaryl bromide and subsequent reductive elimination.

  • Base: Potassium phosphate (K₃PO₄) is used instead of sodium carbonate. Its superior solubility in the 1,4-dioxane/water solvent system accelerates the transmetalation step, minimizing protodeboronation side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoFuro[3,2-b]pyridine (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Solvent Introduction & Degassing: Add a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 5 mL). Critical Step: Degas the mixture by bubbling ultra-pure Argon through the solution for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), which would permanently stall the catalytic cycle.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is intrinsically validated when the characteristic isotopic doublet of the brominated starting material (m/z ~196.94 and 198.94, 1:1 ratio) is entirely replaced by the exact mass of the cross-coupled product[5].

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: In Vitro CLK2 Kinase Inhibition Assay

To validate the biological efficacy of the synthesized C5-substituted derivatives[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the furo[3,2-b]pyridine derivatives in 100% DMSO. Transfer 100 nL of each concentration into a 384-well assay plate using an acoustic liquid handler to ensure precise dispensing.

  • Enzyme Addition: Add 5 µL of recombinant human CLK2 enzyme (diluted in kinase buffer to a final concentration of 0.5 nM) to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing 20 µM ATP and 2 µM of a fluorescently labeled RS domain peptide substrate.

  • Incubation & Self-Validating Termination: Incubate the reaction at 25 °C for 60 minutes. Terminate the reaction by adding 10 µL of a stop buffer containing EDTA. Causality: EDTA acts as a self-validating stop mechanism by immediately chelating the Mg²⁺ ions required for ATP hydrolysis, definitively halting the enzymatic reaction without denaturing the protein.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (TR-FRET readout). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for a library of C5-substituted furo[3,2-b]pyridines, demonstrating how varying the substituent impacts kinase selectivity[2],[4].

CompoundC5-Substituent (R)CLK1 IC₅₀ (nM)CLK2 IC₅₀ (nM)CLK4 IC₅₀ (nM)Selectivity Rationale
1 -Br (Starting Scaffold)>10,000>10,000>10,000Lacks back-pocket engagement
2 4-Fluorophenyl451250Halogen bonding in back pocket
3 3-Pyridyl12035140Suboptimal steric clash
4 1-Methyl-1H-pyrazol-4-yl8210Optimal H-bond donor/acceptor alignment

Troubleshooting & Optimization

  • Issue: Protodehalogenation of the 5-bromoFuro[3,2-b]pyridine starting material.

    • Cause: Trace moisture or prolonged heating in the presence of strong bases can lead to the reduction of the C–Br bond rather than cross-coupling.

    • Solution: Ensure rigorous degassing and use strictly anhydrous K₃PO₄. If the issue persists, lower the reaction temperature to 75 °C and increase the catalyst loading to 10 mol% to kinetically favor the productive pathway over side reactions.

  • Issue: Poor solubility of the final C5-substituted product during biological assays.

    • Cause: The highly planar nature of the furo[3,2-b]pyridine core promotes π-π stacking, leading to aggregation in aqueous buffers.

    • Solution: Introduce an sp³-rich solubilizing group (e.g., a morpholine or piperazine moiety) onto the C5-aryl substituent to disrupt planarity and improve the physicochemical profile[6].

References

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: PubMed / Angewandte Chemie International Edition URL: [Link]

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link]

  • Title: Synthesis of an initial library of the substituted furo[3,2‐b]pyridines Source: ResearchGate URL: [Link]

  • Title: 5-Bromofuro(3,2-b)pyridine | C7H4BrNO | CID 82398515 Source: PubChem URL: [Link]

  • Title: Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound Source: Bentham Science URL: [Link]

  • Title: 5-bromofuro[3,2-b]pyridine (C7H4BrNO) Source: PubChemLite URL: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 5-bromoFuro[3,2-b]pyridine for Advanced Pharmacophore Design

Executive Summary The furo[3,2-b]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, renowned for its rigid planar geometry and unique electronic properties. It serves as a foundational pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, renowned for its rigid planar geometry and unique electronic properties. It serves as a foundational pharmacophore in the development of highly selective kinase inhibitors, particularly those targeting CDC-like kinases (CLKs) and Cyclin-Dependent Kinase 2 (CDK2) [1].

Among its derivatives, 5-bromoFuro[3,2-b]pyridine stands out as a highly versatile building block. The presence of the C-5 bromide, combined with the inherent reactivity differences between the furan and pyridine rings, provides an orthogonal reactivity profile. This allows drug development professionals to sequentially and regioselectively decorate the core at the C-5, C-7, and C-2 positions without unwanted cross-reactivity, enabling the rapid generation of diverse molecular libraries [2].

Mechanistic Rationale: The Orthogonal Functionalization Logic

Designing a synthesis route around 5-bromoFuro[3,2-b]pyridine requires a deep understanding of the electronic environment of the fused ring system. The functionalization strategy is governed by three distinct causal mechanisms [3]:

  • C-5 Position (Halogenated Pyridine): The electron-deficient nature of the pyridine ring renders the C-5 carbon highly electrophilic. The bromide here is perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). This serves as the primary handle for standard cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig).

  • C-7 Position (C-H Activation): The C-7 position can undergo direct C-H arylation via a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of pivalic acid (PivOH) is a strict requirement for this pathway; the pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy required for C-H bond cleavage at the C-7 site [4].

  • C-2 Position (Furan Ring): The inductive electron-withdrawing effect of the furan oxygen makes the C-2 proton highly acidic. This enables directed ortho-metalation (DoM) or direct lithiation using strong bases (e.g., n-BuLi or LDA) for subsequent electrophilic trapping [3].

G Start 5-bromoFuro[3,2-b]pyridine C5 C-5 Position (Bromide) Start->C5 C7 C-7 Position (C-H Activation) Start->C7 C2 C-2 Position (Lithiation) Start->C2 CrossCoupling Pd-Catalyzed Cross-Coupling C5->CrossCoupling CH_Arylation CMD Pathway (Pd/PivOH) C7->CH_Arylation Electrophile Electrophilic Trapping C2->Electrophile

Caption: Logical framework for orthogonal functionalization of 5-bromoFuro[3,2-b]pyridine.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The choice of catalysts, ligands, and additives is highly deliberate to ensure absolute regiocontrol.

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Causality & Design: To functionalize the C-5 position without triggering side reactions, Pd(dppf)Cl₂ is utilized. The bidentate nature of the dppf ligand enforces a cis-coordination geometry on the palladium center. This specific spatial arrangement accelerates the reductive elimination step, driving the reaction forward rapidly and suppressing competitive protodehalogenation pathways.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromoFuro[3,2-b]pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). The presence of water is critical to dissolve the base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation & QC: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ ~198/200 (characteristic 1:1 bromine isotope pattern) and the appearance of the coupled product mass confirm completion.

Protocol B: Regioselective C-7 Arylation via CMD

Causality & Design: Once the C-5 position is functionalized, the C-7 position can be targeted. This requires a completely different catalytic paradigm. Pd(OAc)₂ is paired with P(t-Bu)₂Me·HBF₄. This bulky, electron-rich phosphine stabilizes the palladium intermediate at the extreme temperatures (150 °C) required for C-H activation. Pivalic acid (PivOH) is added as a co-catalyst to drive the Concerted Metalation-Deprotonation (CMD) mechanism [4].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube under argon, combine the C-5 substituted furo[3,2-b]pyridine (1.0 equiv, 0.5 mmol) and the aryl bromide (1.5 equiv, 0.75 mmol).

  • Catalytic System: Add Pd(OAc)₂ (4 mol%), P(t-Bu)₂Me·HBF₄ (12 mol%), K₂CO₃ (2.0 equiv), and PivOH (60 mol%).

  • Solvent Addition: Add anhydrous mesitylene (5 mL). Mesitylene is chosen for its high boiling point and non-coordinating nature.

  • Reaction: Seal the tube and heat to 150 °C for 24 hours.

  • Workup: Cool the mixture, filter through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify via silica gel chromatography.

  • Validation & QC: ¹H NMR is critical for confirming regioselectivity. The distinct doublets of the furan ring (C-2 and C-3 protons at ~7.8 ppm and ~6.9 ppm) must remain intact, while the characteristic C-7 proton signal (typically around 8.0–8.5 ppm) will disappear, confirming exclusive C-7 arylation.

Quantitative Data Summaries

The table below summarizes the expected yields and reaction conditions for the regioselective functionalization of the furo[3,2-b]pyridine core, demonstrating the robustness of the orthogonal strategy.

Functionalization SiteReaction TypeReagents & Catalyst SystemTemp / TimeYield RangeRegioselectivity
C-5 Suzuki-MiyauraAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C / 12 h75% – 92%>99% (C-5 only)
C-5 SonogashiraTerminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF80 °C / 8 h70% – 88%>99% (C-5 only)
C-7 C-H Arylation (CMD)Aryl-Br, Pd(OAc)₂, P(t-Bu)₂Me, PivOH, Mesitylene150 °C / 24 h41% – 88%>95% (C-7 selective)
C-2 Directed Lithiationn-BuLi or LDA, Electrophile (e.g., MeI), THF-78 °C / 2 h60% – 85%>98% (C-2 selective)

Downstream Applications: Kinase Signaling Modulation

The ultimate goal of synthesizing polyfunctionalized furo[3,2-b]pyridines is their application in drug discovery. Derivatives of this scaffold have emerged as highly potent and selective inhibitors of CDC-like Kinases (CLKs) [5]. CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which in turn regulate pre-mRNA splicing.

By orthogonally functionalizing the C-5 and C-7 positions, medicinal chemists can precisely tune the molecule to interact with the hinge region and the hydrophobic pockets of the CLK ATP-binding site. Inhibition of this pathway disrupts the splicing machinery, a validated therapeutic strategy for inducing apoptosis in oncology models.

G Inhibitor Furo[3,2-b]pyridine Derivative Target CDC-like Kinases (CLKs) Inhibitor->Target Inhibits Substrate SR Proteins (Phosphorylation) Target->Substrate Phosphorylates Process Pre-mRNA Splicing Substrate->Process Regulates Outcome Cancer Cell Apoptosis Process->Outcome Dysregulation leads to

Caption: Furo[3,2-b]pyridine derivatives act as CLK inhibitors, disrupting pre-mRNA splicing.

References

  • American Chemical Society. Strategic Advances in Sequential C-Arylations of Heteroarenes. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. Available at: [Link]

  • MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at:[Link]

Application

Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of 5-bromoFuro[3,2-b]pyridine Derivatives

Abstract: The furo[3,2-b]pyridine core is recognized as a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the foundation for potent and selective inhibitors of various biological targets.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The furo[3,2-b]pyridine core is recognized as a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the foundation for potent and selective inhibitors of various biological targets.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 5-bromoFuro[3,2-b]pyridine derivatives, a key intermediate class that allows for extensive chemical diversification. Furthermore, we present detailed, field-proven protocols for evaluating these compounds in biological assays, with a specific focus on kinase inhibition, a major therapeutic area where this scaffold has shown significant promise.[1][3]

Part I: Strategic Synthesis of the 5-bromoFuro[3,2-b]pyridine Scaffold

The synthetic strategy for this class of molecules is centered on two key phases: the initial construction of the core furo[3,2-b]pyridine ring system and the subsequent diversification, often leveraging the reactivity of the bromine atom at the 5-position. The bromine serves as a versatile synthetic handle, most commonly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Methodologies for constructing the fused ring system typically involve the formation of the furan ring onto a pre-functionalized pyridine core. Copper-catalyzed intramolecular oxidative cyclization is a robust and efficient method for this critical transformation.[2]

G cluster_0 Phase 1: Scaffold Assembly cluster_1 Phase 2: Diversification A Substituted 2-Aminopyridine B Coupling with Terminal Alkyne A->B C Copper-Mediated Intramolecular Cyclization B->C D Furo[3,2-b]pyridine Core C->D E Bromination at C5 D->E Scaffold Ready F 5-bromoFuro[3,2-b]pyridine Intermediate E->F G Suzuki / Buchwald-Hartwig Cross-Coupling F->G H Diverse Library of Final Compounds G->H

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of 5-bromo-2-phenylfuro[3,2-b]pyridine

This protocol details a representative synthesis of a core intermediate. The choice of a copper catalyst is critical for the efficiency of the cyclization step, which proceeds via an oxidative mechanism to form the furan ring.

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • Phenylacetylene

  • Pd(CF3COO)2 (Palladium(II) trifluoroacetate)

  • PPh3 (Triphenylphosphine)

  • CuI (Copper(I) iodide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Sonogashira Coupling:

    • To a flame-dried round-bottomed flask under a nitrogen atmosphere, add Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%).

    • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature until a homogenous solution is formed.

    • Add 2-amino-3-bromopyridine (1.0 equivalent) and phenylacetylene (1.2 equivalents).

    • Heat the reaction mixture to 100°C for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4Cl solution followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield 2-phenylfuro[3,2-b]pyridine. The cyclization often occurs in situ or during workup.[1]

  • Bromination:

    • Dissolve the 2-phenylfuro[3,2-b]pyridine (1.0 equivalent) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes. The use of NBS is a standard and effective method for electrophilic bromination of electron-rich aromatic systems.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours. Monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, then dry over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the final compound, 5-bromo-2-phenylfuro[3,2-b]pyridine.

Protocol 2: Derivatization via Suzuki Cross-Coupling

The 5-bromo position is now activated for palladium-catalyzed cross-coupling. The Suzuki reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties.

Materials:

  • 5-bromo-2-phenylfuro[3,2-b]pyridine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium Phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2-phenylfuro[3,2-b]pyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh3)4 (5 mol%), and K3PO4 (2.0 equivalents).[4]

    • The choice of a phosphine ligand like PPh3 is crucial for stabilizing the palladium catalyst, while the base (K3PO4) is essential for the transmetalation step of the catalytic cycle.

    • Add the 1,4-dioxane/water solvent mixture.

  • Reaction Execution:

    • Heat the mixture to 90°C and stir for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-furo[3,2-b]pyridine derivative.[4]

Part II: Preparation for Biological Assays

Compound Quality Control: Before any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compounds. Standard methods include Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to assess purity, which should ideally be >95%.

Solubilization and Stock Preparation: Most small molecule inhibitors are poorly soluble in aqueous solutions. Therefore, high-concentration stock solutions are typically prepared in 100% dimethyl sulfoxide (DMSO).

  • Accurately weigh the purified compound.

  • Add the appropriate volume of 100% DMSO to create a stock solution of known concentration (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution using a vortex mixer or sonication.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the biological assay should be kept low (typically ≤1%) to minimize solvent-induced artifacts.[5][6]

Part III: Biological Evaluation - Kinase Inhibition Assays

Furo[3,2-b]pyridine derivatives have shown potent activity against several kinase families, including Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[1][3] Therefore, in vitro kinase assays are the primary method for biological characterization.

Protocol 3: Radiometric Kinase Assay (HotSpot™ Assay)

This method is considered the "gold standard" for kinase screening because it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, avoiding interference from compound autofluorescence or light scattering.[7]

Materials:

  • Recombinant human kinase enzyme

  • Specific kinase substrate (e.g., myelin basic protein)[5]

  • Base Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na3VO4, 2 mM DTT)[5]

  • [γ-³³P]ATP

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine or Ro-31-8220)[5]

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash buffer

Step-by-Step Procedure:

  • Prepare Compound Plate: Create a serial dilution of the test compounds in DMSO. A common starting concentration for IC50 determination is 100 µM, followed by 3-fold serial dilutions for a 10-point curve.[5]

  • Prepare Kinase/Substrate Mix: In the base reaction buffer, prepare a solution containing the kinase substrate at the desired concentration (e.g., 20 µM). Add the kinase enzyme to this solution.

  • Incubation with Inhibitor:

    • Dispense the kinase/substrate mix into the wells of a reaction plate.

    • Transfer a small volume of the serially diluted compounds from the compound plate to the reaction plate using an acoustic liquid handler (e.g., Echo550) to minimize DMSO concentration.[5]

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO only).

    • Incubate the plate for 20 minutes at room temperature to allow the compounds to bind to the kinase.[5]

  • Initiate Kinase Reaction:

    • Start the reaction by adding [γ-³³P]ATP to each well (final concentration typically ~10 µM).[5]

    • Incubate for 2 hours at room temperature.[5]

  • Stop Reaction and Detect:

    • Stop the reaction by spotting the reaction mixture onto a P81 filter plate. The phosphorylated substrate will bind to the phosphocellulose paper.

    • Wash the filter plate multiple times with phosphoric acid to remove unreacted [γ-³³P]ATP.

    • Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Use non-linear regression analysis (variable slope) in software like GraphPad Prism to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5]

Protocol 4: Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) alternative to filter-binding assays, making it highly amenable to high-throughput screening (HTS).[8][9] The principle relies on the fact that only radiolabel bound to the scintillant-coated beads will generate a detectable light signal.[10]

G cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) bead1 SPA Bead (Scintillant) light1 Light Signal bead1->light1 Proximity-induced Signal kinase1 Kinase kinase1->bead1 adp1 [³³P]Substrate kinase1->adp1 substrate1 Biotinylated Substrate substrate1->bead1 Streptavidin-Biotin Binding atp1 [³³P]ATP atp1->kinase1 Reaction adp1->bead1 Phosphate Transfer bead2 SPA Bead (Scintillant) kinase2 Kinase kinase2->bead2 substrate2 Biotinylated Substrate substrate2->bead2 Streptavidin-Biotin Binding atp2 [³³P]ATP atp2->kinase2 Reaction Blocked inhibitor Inhibitor inhibitor->kinase2 Binding

Caption: Principle of the Scintillation Proximity Assay (SPA).

Materials:

  • Streptavidin-coated SPA beads (e.g., from PerkinElmer)

  • Biotinylated peptide substrate specific for the kinase of interest.[6]

  • All other reagents as listed in Protocol 3.

Step-by-Step Procedure:

  • Bead-Substrate Conjugation: Incubate the streptavidin-coated SPA beads with the biotinylated substrate to allow for stable binding.

  • Reaction Setup: In a microplate (e.g., 96-well or 384-well), combine the bead-substrate conjugate, kinase enzyme, and serially diluted test compounds (in DMSO).

  • Initiate Reaction: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes). During this time, active kinase will phosphorylate the substrate attached to the bead.

  • Signal Detection:

    • The β-particles emitted from the ³³P isotope on the bead excite the scintillant within the bead, producing light.

    • Unreacted [γ-³³P]ATP in solution is too far away to excite the beads, so no separation step is needed.[9]

    • Read the plate directly in a microplate scintillation counter (e.g., TopCount or MicroBeta).

  • Data Analysis: As in Protocol 3, calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression.

Data Presentation

Quantitative results from these assays should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Representative Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

Compound IDR-Group at C5Target KinaseIC50 (µM)
FBP-001 -PhenylCLK10.150
FBP-001 -PhenylCLK20.095
FBP-002 -4-MethoxyphenylCLK10.080
FBP-002 -4-MethoxyphenylCLK20.045
FBP-003 -3-PyridylCLK10.210
FBP-003 -3-PyridylCLK20.130
Staurosporine(Control)CLK10.005

Note: Data are hypothetical and for illustrative purposes only.

References

  • In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • A scintillation proximity assay for studying inhibitors of human tau protein kinase II/cdk5 using a 96-well format. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC. Available at: [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. Available at: [Link]

  • The Role of Pyridine Derivatives in Anticancer Research. ChemRess. Available at: [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. PubMed. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]

  • Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in 5-bromoFuro[3,2-b]pyridine cross-coupling

Welcome to the Advanced Troubleshooting Matrix for fused bicyclic heteroaryl halides. This guide is specifically engineered for researchers and drug development professionals experiencing sluggish kinetics, stalled react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Matrix for fused bicyclic heteroaryl halides. This guide is specifically engineered for researchers and drug development professionals experiencing sluggish kinetics, stalled reactions, or low conversion rates when performing palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on 5-bromoFuro[3,2-b]pyridine .

The Mechanistic Bottleneck: Why This Substrate is Challenging

To troubleshoot effectively, we must first understand the electronic and steric environment of 5-bromoFuro[3,2-b]pyridine. The bromine atom is located at the 5-position, directly adjacent to the pyridine nitrogen.

Because the pyridine ring is electron-deficient (further enhanced by the inductive effect of the fused furan oxygen), oxidative addition of the Pd(0) catalyst into the C-Br bond is typically rapid [1][2]. Therefore, if your reaction is stalling, the bottleneck is rarely oxidative addition. Instead, the failure points are usually:

  • Halide Inhibition during Transmetalation: The release of bromide salts (KBr, NaBr) can shift the equilibrium of the transmetalation step backward, poisoning the highly reactive Pd-OH intermediate[3].

  • Catalyst Sequestration: The heteroatoms (N, O) in the furo[3,2-b]pyridine core can chelate the palladium center, forming off-cycle, inactive Pd(II) complexes.

  • Protodeboronation: If transmetalation is slow, the boronic acid coupling partner has more time to degrade via protodeboronation, consuming the reagent before coupling can occur[4].

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Fast for 5-Br-Furopyridine) Pd0->OA PdII Pd(II) Intermediate (Prone to N/O Chelation) OA->PdII TM Transmetalation (Bottleneck: Halide Inhibition) PdII->TM KX salt buildup RE Reductive Elimination (Product Formation) TM->RE RE->Pd0

Catalytic cycle highlighting transmetalation as the primary bottleneck due to halide inhibition.

Diagnostic FAQs

Q1: My Suzuki coupling shows 30% conversion and then completely stalls. The starting material is recovered. What is happening? A: This is the classic signature of halide inhibition or catalyst oxidation . As the reaction proceeds, the generated bromide salts inhibit the formation of the active Pd-oxo/hydroxo species required for transmetalation[3]. Alternatively, trace oxygen may have oxidized your phosphine ligand[4]. Action: Switch your solvent system from THF/H₂O or Dioxane/H₂O to a strongly biphasic Toluene/H₂O system. Toluene partitions the organic substrates away from the aqueous halide salts, minimizing inhibition[3].

Q2: I am attempting a Buchwald-Hartwig amination, but I see a black precipitate forming within 30 minutes, and conversion is <10%. A: The black precipitate is "Palladium Black," an agglomeration of inactive Pd(0)[1][5]. This occurs when reductive elimination is too slow, or if the base is incompatible with the substrate, leading to catalyst decomposition. Action: For electron-deficient heteroaryls like 5-bromoFuro[3,2-b]pyridine, avoid excessively strong bases like NaOtBu. Switch to a weaker base like Cs₂CO₃ and utilize a bulky, electron-rich ligand like RuPhos or XPhos (preferably as a pre-formed G3/G4 precatalyst to ensure proper Pd:Ligand stoichiometry)[6][7].

Q3: My mass balance shows that my 5-bromoFuro[3,2-b]pyridine is consumed, but my yield is low. I see dehalogenated furo[3,2-b]pyridine in the LC-MS. A: Dehalogenation occurs when the Pd(II)-aryl complex undergoes β -hydride elimination (if an alkyl amine/alcohol is present) or abstracts a hydride from the solvent[4]. Action: Eliminate alcohol co-solvents. If using a primary/secondary amine in a Buchwald-Hartwig coupling, ensure your ligand is sterically demanding enough (e.g., BrettPhos) to accelerate reductive elimination before β -hydride elimination can occur.

G Start Low Conversion Detected Check Analyze Mass Balance (LC-MS) Start->Check SM Starting Material Recovered Check->SM NoSM Starting Material Consumed Check->NoSM CatDead Catalyst Death / Halide Inhibition (Switch to Toluene/H2O) SM->CatDead Side Side Reactions (Dehalogenation/Protodeboronation) NoSM->Side

Troubleshooting logic tree for diagnosing low conversion based on mass balance.

Quantitative Optimization Data

The following table summarizes the expected impact of varying reaction parameters on the conversion of electron-deficient heteroaryl bromides, synthesized from aggregate troubleshooting data[3][4][6][7].

Reaction TypeSolvent SystemBaseCatalyst / LigandTypical ConversionPrimary Failure Mode
Suzuki THF / H₂O (4:1)K₂CO₃Pd(PPh₃)₄20 - 40%Halide inhibition; slow transmetalation.
Suzuki Dioxane / H₂O (4:1)K₃PO₄Pd(dppf)Cl₂50 - 60%Protodeboronation of boronic acid.
Suzuki Toluene / H₂O (2:1) K₃PO₄ SPhos Pd G3 >95% Optimized: Halide salts partitioned to aqueous layer.
Buchwald TolueneNaOtBuPd₂(dba)₃ / BINAP<15%Base-induced degradation; Pd black formation.
Buchwald Dioxane or t-AmylOH Cs₂CO₃ RuPhos Pd G4 >90% Optimized: Mild base prevents degradation; fast RE.

Standardized Rescue Protocols

If your standard conditions have failed, implement the following self-validating protocols designed specifically to overcome the mechanistic hurdles of 5-bromoFuro[3,2-b]pyridine.

Protocol A: Biphasic Suzuki-Miyaura Coupling (Overcoming Halide Inhibition)

This protocol utilizes a biphasic Toluene/Water system to continuously extract inhibitory bromide salts away from the catalytic cycle[3].

Reagents:

  • 5-bromoFuro[3,2-b]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • K₃PO₄ (anhydrous, finely ground) (3.0 equiv)

  • SPhos Pd G3 precatalyst (2-5 mol%)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoFuro[3,2-b]pyridine, the boronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst[4][5].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Strict exclusion of oxygen is critical to prevent phosphine oxidation[5].

  • Solvent Addition: Syringe in degassed Toluene (0.2 M relative to substrate) and degassed deionized H₂O (Toluene:H₂O ratio of 2:1).

  • Reaction: Heat the biphasic mixture in a pre-heated oil block at 90 °C with vigorous stirring (1000+ rpm). High sheer is required to maximize the interfacial surface area between the toluene and water layers.

  • Monitoring: Sample the organic layer after 2 hours via LC-MS. If conversion is stalled but starting material remains, spike in an additional 0.5 equiv of boronic acid (to counteract any protodeboronation)[1][4].

  • Workup: Cool to room temperature, dilute with EtOAc, separate the layers, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Mild Buchwald-Hartwig Amination (Preventing Catalyst Poisoning)

This protocol uses a weak base and a highly active precatalyst to prevent the degradation of the electron-deficient furopyridine core[6][7].

Reagents:

  • 5-bromoFuro[3,2-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • RuPhos Pd G4 precatalyst (5 mol%)

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, add the 5-bromoFuro[3,2-b]pyridine, Cs₂CO₃, and RuPhos Pd G4 to a dry reaction vial[5][6].

  • Solvent & Amine: Add anhydrous, degassed 1,4-Dioxane (0.15 M). If the amine is a liquid, add it via microsyringe now.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat at 100 °C for 12-16 hours.

  • Validation: If the solution turns completely black within the first hour, the catalyst has died. This usually indicates wet solvent or wet Cs₂CO₃. Ensure the Cs₂CO₃ was dried under a vacuum at 150 °C overnight prior to use.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and palladium residues[6]. Concentrate the filtrate for chromatographic purification.

References

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts ACS Publications URL:[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit (r/Chempros) URL:[Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines ResearchGate URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 5-bromoFuro[3,2-b]pyridine

Welcome to the Technical Support Center for heterocyclic purification. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique chromatographic challenges o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique chromatographic challenges of fused bicyclic systems.

The compound 5-bromoFuro[3,2-b]pyridine is a vital electrophilic building block used extensively in cross-coupling reactions to synthesize complex pharmacophores [1]. Its structural properties—combining an electron-rich furan ring with a basic pyridine nitrogen—dictate its behavior on a column [2]. The basicity of the pyridine moiety often leads to severe peak tailing and irreversible adsorption on standard acidic silica gel, requiring precise optimization of the stationary and mobile phases [3].

Diagnostic Workflow for Purification Strategy

Before committing your entire crude mixture to a column, follow this logical decision tree to determine the optimal chromatographic conditions.

G Start Crude 5-bromoFuro[3,2-b]pyridine TLC 2D TLC Stability Test Start->TLC Choice Degradation on Silica? TLC->Choice Silica Silica Gel + 1% Et3N Choice->Silica No Alumina Neutral Alumina Choice->Alumina Yes Run Gradient Elution (Hexane/EtOAc) Silica->Run Alumina->Run Fractions Fraction Collection & LC-MS Validation Run->Fractions Pure Pure Target Compound Fractions->Pure

Workflow for optimizing 5-bromoFuro[3,2-b]pyridine purification.

Core Methodology: Self-Validating Purification Protocol

This protocol is designed as a self-validating system . Each phase includes a checkpoint to ensure the integrity of the 5-bromoFuro[3,2-b]pyridine is maintained, preventing the loss of valuable material.

Phase 1: Pre-Run Stability Assessment (2D TLC)
  • Action: Spot the crude mixture in the bottom-left corner of a square silica TLC plate. Develop the plate in Hexane/Ethyl Acetate (70:30). Mark the spots under UV (254 nm). Rotate the plate 90 degrees counter-clockwise and develop it again in the exact same solvent system.

  • Causality & Validation: This step tests for on-column degradation [3]. If the compound is stable, all spots will lie on a perfect diagonal line. If spots appear off the diagonal, the compound is degrading upon contact with the acidic silica. This validates whether you can proceed with silica or must switch to neutral alumina.

Phase 2: Column Packing & Stationary Phase Neutralization
  • Action: Prepare a slurry of 60-120 mesh silica gel in hexanes containing 1% (v/v) triethylamine (TEA). Pour the slurry into the column and elute 2-3 column volumes of the TEA-spiked hexanes to equilibrate the bed.

  • Causality: The basic pyridine nitrogen acts as a strong hydrogen-bond acceptor, interacting with acidic silanol (Si-OH) groups on the silica surface. This causes severe peak tailing and low recovery. Pre-treating the column with TEA competitively binds and neutralizes these active silanol sites, ensuring a symmetrical elution band.

Phase 3: Dry Loading & Gradient Elution
  • Action: Dissolve the crude product in a minimal volume of dichloromethane (DCM). Add dry silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the top of the column bed. Elute using a step gradient from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate.

  • Causality: Fused heterocycles often possess limited solubility in non-polar starting eluents. Wet-loading the sample in a polar solvent like DCM disrupts the non-polar mobile phase, causing the sample band to broaden immediately. Dry loading eliminates solvent effects, creating an infinitely narrow injection band that maximizes theoretical plates and resolution.

Phase 4: Fraction Validation
  • Action: Analyze collected fractions via TLC and confirm the mass/purity of the target fractions using LC-MS before pooling and concentrating.

  • Validation: LC-MS confirmation ensures that the isolated peak is the intact brominated product (m/z ~197/199 due to bromine isotopes) and not a debrominated byproduct or degradation artifact [2].

Quantitative Optimization Data

Use the following empirical data to guide your solvent and stationary phase selection.

Table 1: Impact of Mobile Phase Modifiers on Chromatographic Performance

Mobile Phase SystemModifierRetention Factor ( Rf​ )Tailing Factor ( Tf​ )Outcome / Resolution
Hexane / EtOAc (80:20)None0.252.8Severe tailing; poor resolution
Hexane / EtOAc (80:20)1% TEA0.351.1Symmetrical bands; excellent resolution
DCM / MeOH (95:5)None0.402.1Moderate tailing; acceptable for crude
Toluene / Acetone (90:10)1% TEA0.301.0Sharp bands; ideal for co-eluting impurities

Table 2: Stationary Phase Selection Matrix

Stationary PhaseSeparation MechanismAverage RecoveryRecommended Use Case
Bare Silica Gel (60-120 mesh)Adsorption / H-bonding60-70%Standard purifications; requires basic modifier.
Neutral AluminaAdsorption>85%Highly acid-sensitive batches showing degradation.
Reverse-Phase (C18)Hydrophobic Partitioning>95%Final polishing or extremely sensitive derivatives.
Troubleshooting & FAQs

Q: Why is my 5-bromoFuro[3,2-b]pyridine streaking heavily across the TLC plate and column, even with a non-polar solvent system? A: Streaking in pyridine derivatives is rarely a solvent polarity issue; it is a secondary interaction issue [3]. The lone pair on the pyridine nitrogen is strongly interacting with the stationary phase. If you have already added 1% TEA and streaking persists, your crude mixture may contain highly acidic byproducts from the bromination step that are neutralizing your TEA modifier on the column. Wash your crude organic layer with saturated aqueous NaHCO3​ prior to chromatography.

Q: I achieved good separation on TLC, but the peaks co-eluted on the flash column. What went wrong? A: This is a classic symptom of column overloading or poor sample loading technique. Furo[3,2-b]pyridines have strict solubility limits in hexanes. If the sample precipitates on the column head during a wet load, it will slowly dissolve and elute continuously, destroying resolution. Ensure you are strictly using the dry loading technique described in Phase 3 of our protocol.

Q: My target compound co-elutes with a structurally similar debrominated impurity. How can I improve resolution? A: The bromine atom at the 5-position increases the lipophilicity of the molecule compared to the debrominated furo[3,2-b]pyridine core. If a standard Hexane/EtOAc gradient fails to resolve them, you must change the selectivity ( α ) of the system by switching the organic modifier. Try a Toluene/Acetone gradient (as shown in Table 1), which exploits different dipole and π−π interactions to separate halogenated from non-halogenated species.

Q: My recovery is less than 50%, and the 2D TLC showed off-diagonal spots. What is the alternative? A: If the furo[3,2-b]pyridine core is degrading on acidic silica, you must switch your stationary phase immediately [3]. Neutral or basic alumina is the preferred alternative for acid-sensitive heterocycles. If alumina is unavailable, Reverse-Phase (C18) chromatography using a Water/Acetonitrile gradient with 0.1% Formic Acid will provide excellent recovery, though it requires lyophilization to remove water post-purification.

References
  • Solid-Phase Syntheses of Furopyridine and Furoquinoline Systems - Organic Letters (ACS Publications). Available at:[Link]

  • 5-Bromofuro(3,2-b)pyridine | C7H4BrNO | CID 82398515 - PubChem. Available at:[Link]

Sources

Troubleshooting

Reducing side products in 5-bromoFuro[3,2-b]pyridine halogenation reactions

Technical Support Center: Furo[3,2-b]pyridine Chemistry Introduction: Understanding the Reactivity of the Furo[3,2-b]pyridine Core Welcome to the technical support guide for the halogenation of 5-bromoFuro[3,2-b]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Furo[3,2-b]pyridine Chemistry

Introduction: Understanding the Reactivity of the Furo[3,2-b]pyridine Core

Welcome to the technical support guide for the halogenation of 5-bromoFuro[3,2-b]pyridine. This fused heterocyclic system is a valuable scaffold in medicinal chemistry and materials science. However, its rich electronic nature, while useful, presents specific challenges during electrophilic aromatic substitution (EAS) reactions like halogenation.

The Furo[3,2-b]pyridine core consists of an electron-rich furan ring fused to a relatively electron-deficient pyridine ring. This electronic arrangement dictates its reactivity:

  • High Nucleophilicity: The furan moiety is highly activated towards electrophilic attack, making halogenation reactions rapid.

  • Regioselectivity: The primary sites of electrophilic attack are the C2 and C3 positions on the furan ring. The pyridine nitrogen deactivates the pyridine ring towards electrophiles, making substitution on that ring less favorable under typical halogenating conditions.[1]

  • Challenge of Over-reaction: The high reactivity that facilitates the initial halogenation can also lead to the formation of di- or poly-halogenated side products, as the mono-halogenated product may still be sufficiently activated to react further.

This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high selectivity and yield in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the halogenation of 5-bromoFuro[3,2-b]pyridine.

Q1: My reaction produces a significant amount of di-brominated product (e.g., 2,5-dibromo- or 3,5-dibromoFuro[3,2-b]pyridine). How can I improve selectivity for the mono-halogenated product?

Probable Cause: This is the most common issue and arises because the mono-halogenated Furo[3,2-b]pyridine derivative is still electron-rich enough to undergo a second electrophilic substitution. The reaction rate for the second halogenation is competitive with the first, especially at elevated temperatures or with an excess of the halogenating agent.

Solutions & Scientific Rationale:

  • Strict Stoichiometric Control: The most critical parameter is the amount of the halogenating agent. Using a slight excess to drive the reaction to completion will inevitably lead to over-halogenation.

    • Protocol: Begin by using exactly 1.0 equivalent of the halogenating agent (e.g., N-Bromosuccinimide - NBS). If di-halogenation persists, reduce the amount to 0.9-0.95 equivalents. This ensures the halogenating agent is the limiting reagent, leaving some starting material unreacted but significantly suppressing the formation of the di-halogenated side product.

  • Lower the Reaction Temperature: Reaction rates are highly sensitive to temperature. By cooling the reaction, you decrease the kinetic energy of the system, which can amplify the small activation energy differences between the first and second halogenation, thereby favoring the desired mono-halogenation.

    • Protocol: If you are running the reaction at room temperature, cool it to 0 °C or even –78 °C (dry ice/acetone bath). Monitor the reaction progress carefully by TLC or LC-MS, as the reaction time will be significantly longer.

  • Slow, Controlled Addition of Reagents: Adding the halogenating agent all at once creates a high local concentration, increasing the probability of a second reaction on the newly formed product.

    • Protocol: Dissolve the halogenating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of 5-bromoFuro[3,2-b]pyridine over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring the more reactive starting material.[2]

Troubleshooting Flowchart for Di-halogenation

Caption: Troubleshooting workflow for minimizing di-halogenation.

Table 1: Recommended Starting Conditions to Maximize Mono-halogenation

ParameterStandard ConditionOptimized for SelectivityRationale
NBS Equiv. 1.1 eq0.95 - 1.0 eqPrevents reaction with the product by making halogen the limiting reagent.
Temperature Room Temp (20-25°C)0°C to –78°CSlows down the less favorable second halogenation more significantly.
Addition In one portionDropwise over 1-2hMaintains a low electrophile concentration, favoring reaction with the more nucleophilic starting material.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or Acetonitrile (MeCN)Less polar aprotic solvents can sometimes modulate reactivity and improve selectivity.
Q2: I'm getting a mixture of 2-halo and 3-halo isomers. How can I control the regioselectivity?

Probable Cause: The electronic properties of the C2 and C3 positions on the furan ring are similar, leading to a small difference in the activation energy for electrophilic attack at these two sites. The choice of halogen, solvent, and temperature can influence this delicate balance.

Solutions & Scientific Rationale:

  • Vary the Halogenating Agent: Different N-halosuccinimides or elemental halogens have different steric and electronic profiles, which can influence regioselectivity.

    • Bromination: N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine than Br₂ and can offer better selectivity.[2]

    • Iodination: N-Iodosuccinimide (NIS) is a common choice. For more challenging iodinations on deactivated rings, stronger systems like I₂ with an oxidant (e.g., HIO₃, HNO₃) are used, which could potentially alter selectivity.[3]

    • Chlorination: N-Chlorosuccinimide (NCS) is typically less reactive than NBS and may offer different selectivity.

  • Solvent Effects: The solvent can stabilize the transition states of the reaction differently.

    • Protocol: Screen a range of solvents from non-polar (e.g., Dioxane, CCl₄) to polar aprotic (e.g., DMF, MeCN). Polar solvents may better stabilize the charged intermediate (sigma complex), potentially altering the C2/C3 ratio.

  • Steric Hindrance: While the unsubstituted Furo[3,2-b]pyridine is small, a strategic choice of a bulkier halogenating reagent could potentially favor the sterically less hindered position. However, this is less common for standard halogenating agents. A more advanced strategy involves temporary installation of a bulky directing group if a specific isomer is required.

Reaction Pathway Diagram

G cluster_0 Primary Reaction cluster_1 Secondary Reaction (Over-halogenation) A 5-bromoFuro[3,2-b]pyridine B 2-Halo Product (Desired) A->B Path A (k1) C 3-Halo Product (Isomer) A->C Path B (k2) D 2,3-Dihalo Product (Side Product) B->D Path C (k3) X X+

Caption: Competing reaction pathways in the halogenation of 5-bromoFuro[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the halogenation of 5-bromoFuro[3,2-b]pyridine?

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[3]

  • Generation of the Electrophile: The halogenating agent (e.g., NBS) provides an electrophilic halogen species (Br⁺).

  • Nucleophilic Attack: The π-system of the electron-rich furan ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture (which can be the succinimide anion or the solvent) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final halogenated product.

Q2: Why is the furan ring halogenated instead of the pyridine ring?

The furan ring is an electron-rich, π-excessive system. The lone pairs on the furan oxygen atom participate in the aromatic system, significantly increasing its electron density and making it highly susceptible to attack by electrophiles. In contrast, the pyridine ring is a π-deficient system. The electronegative nitrogen atom withdraws electron density from the ring, making it much less reactive towards electrophiles. Electrophilic substitution on pyridine itself requires harsh conditions, such as high temperatures and strong acids.[1]

Q3: Can I achieve halogenation at the 3-position selectively?

Achieving high selectivity for the 3-position can be challenging as the 2-position is often electronically favored. However, recent advances in pyridine functionalization have shown that regioselectivity can be controlled through strategic reaction design. For example, methods involving a temporary ring-opening of the pyridine to a Zincke imine intermediate have been shown to allow for highly regioselective 3-halogenation of pyridines, followed by ring-closing.[4][5] While this specific method is for the pyridine ring, the principle of temporarily altering the electronic nature of the substrate could be adapted. For direct halogenation, careful screening of conditions (low temperature, specific solvents, and milder halogenating agents) is the primary approach to favor the 3-isomer if it is the desired product.

Q4: My starting material is old. Could this be the cause of low yield?

Absolutely. The purity and activity of both the substrate and the halogenating agent are critical.

  • 5-bromoFuro[3,2-b]pyridine: While generally stable, it can degrade over time if not stored properly (cool, dry, dark conditions). Check purity by NMR or LC-MS before use.

  • N-Halosuccinimides (NBS, NCS, NIS): These reagents can decompose upon exposure to light and moisture. NBS, for instance, should be a white or off-white crystalline solid. If it has a significant yellow or orange color, it may have partially decomposed to succinimide and bromine, which will affect the stoichiometry and outcome of your reaction. It is often recommended to recrystallize NBS from water before use for sensitive reactions.

References

  • [Time in Oskarshamn, SE]: Current time inform
  • [Side Chain Bromination of Mono and Dimethyl Heteroaromatic and Aromatic Compounds by Solid Phase N-Bromosuccinimide Reaction without Radical Initiator under Microwave] : Goswami, S., Dey, S., Jana, S., & Adak, A. K. (2004). Chemistry Letters. Oxford Academic. [Link]

  • [A Synthetic Entry to Furo[2,3-b]pyridin-4(1H)-ones and Related Furoquinolinones via Iodocyclization] : Arcadi, A., Cacchi, S., & Fabrizi, G. (2005). Organic Letters. ACS Publications. [Link]

  • [N-bromosuccinimide reactions of some heterocycles in the presence or absence of water] : Goswami, S., & Adak, A. K. (2001). Journal of Heterocyclic Chemistry. [Link]

  • [N-Bromosuccinimide (NBS)] : Organic Chemistry Portal. [Link]

  • [N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry] : (2011). Master Organic Chemistry. [Link]

  • [Electrophilic halogenation] : Wikipedia. [Link]

  • [Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry] : Anuse, M. A., & Chougale, R. B. (2016). Oriental Journal of Chemistry. [Link]

  • [3-Selective Halogenation of Pyridines via Zincke Imine Intermediates] : Keylor, M. H., et al. (2022). ChemRxiv. [Link]

  • [A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation] : Ye, W., et al. (2011). Heterocycles. [Link]

  • [Experimental section Materials and synthesis] : The Royal Society of Chemistry. [Link]

  • [Synthesis method of 2,5-dibromopyridine]: CN105061301A.
  • [Synthesis method of 2, 5-dibromopyridine]: CN110759858A.
  • [Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation] : (2022). ACS. [Link]

  • [Halogenation of the 3-position of pyridines through Zincke imine intermediates] : Keylor, M. H., et al. (2022). Science. [Link]

  • [Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents] : Naidu, V. G. M., et al. (2018). PubMed. [Link]

  • [Selective Halogenation of Pyridines Using Designed Phosphine Reagents] : Boyd, J. R., et al. (2023). ChemRxiv. [Link]

  • [Selective Halogenation of Pyridines Using Designed Phosphine Reagents] : Boyd, J. R., et al. (2023). PMC - NIH. [Link]

  • [Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid] : (2015). Organic Syntheses. [Link]

  • [Synthesis of novel naphtho(2,1-b)furo(3,2-b)pyridine derivatives as potential antimicrobial agents] : SciSpace. [Link]

  • [Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities] : Al-Dies, A. M., et al. (2021). MDPI. [Link]

  • [The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil] : Gribble, G. W., & Roy, S. (2015). RSC Advances. [Link]

  • [Synthesis of an initial library of the substituted furo[3,2‐b]pyridines...] : ResearchGate. [Link]

  • [3-Selective Halogenation of Pyridines via Zincke Imine Intermediates] : Keylor, M. H., et al. (2022). ChemRxiv. [Link]

  • [3-Bromo-5-chlorofuro[3,2-b]pyridine 98%] : BuyChemJapan. [Link]

  • [Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation] : Grinev, A. N., et al. (1983). Chemistry of Heterocyclic Compounds. [Link]

  • [meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine] : Xu, P., & Studer, A. (2024). Organic Syntheses. [Link]

  • [Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines and terminal alkynes] : The Royal Society of Chemistry. [Link]

  • [Halogenation of the 3-position of pyridines through Zincke imine intermediates] : Keylor, M. H., et al. (2022). PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 5-bromoFuro[3,2-b]pyridine

Welcome to the Application Scientist Support Portal. The 5-bromoFuro[3,2-b]pyridine scaffold is a highly valuable building block in drug development, primarily because the 5-bromo position (adjacent to the pyridine nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The 5-bromoFuro[3,2-b]pyridine scaffold is a highly valuable building block in drug development, primarily because the 5-bromo position (adjacent to the pyridine nitrogen) serves as an ideal handle for downstream transition-metal-catalyzed cross-couplings[1]. Synthesizing this core via conventional heating often suffers from low yields, incomplete cyclization, and unwanted debromination.

This guide provides a self-validating, microwave-assisted methodology to construct this scaffold efficiently via a tandem Sonogashira coupling and 5-endo-dig cyclization.

I. Synthesis Workflow

MW_Workflow A 1. Reagent Assembly 2-Iodo-6-bromopyridin-3-ol + TMS-acetylene B 2. Catalyst Loading Pd(PPh3)2Cl2, CuI in anhydrous DMF A->B C 3. MW Phase 1 80°C, 10 min Sonogashira Coupling B->C D 4. MW Phase 2 120°C, 15 min + TBAF In Situ Cyclization C->D E 5. Purification Silica Chromatography Pure Product D->E

Caption: Workflow for the one-pot microwave-assisted synthesis of 5-bromoFuro[3,2-b]pyridine.

II. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system : it incorporates analytical checkpoints to ensure intermediate formation before committing to the high-energy cyclization step.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: In a 10 mL microwave-safe reaction vial, dissolve 2-iodo-6-bromopyridin-3-ol (1.0 mmol, 300 mg) in anhydrous DMF (4.0 mL).

  • Causality: DMF is selected for its high microwave absorptivity (loss tangent). This allows for rapid, uniform dielectric heating, which is essential for overcoming the high activation energy barrier of the subsequent cyclization step[2].

Step 2: Catalyst & Base Addition

  • Action: Add Pd(PPh3)2Cl2 (2 mol%, 14 mg), CuI (4 mol%, 7.6 mg), and triethylamine (3.0 mmol, 418 µL).

  • Causality: A strictly controlled, low Pd loading (2 mol%) is critical. The C-I bond at position 2 is highly reactive, but excess palladium or excessive heat can trigger competitive oxidative addition into the C-Br bond at position 6, leading to unwanted debromination[3].

Step 3: Alkyne Addition & Sealing

  • Action: Add trimethylsilylacetylene (TMSA) (1.2 mmol, 170 µL). Purge the vial with argon for 3 minutes to remove oxygen, then seal with a Teflon-lined crimp cap.

Step 4: Microwave Irradiation & In-Process Validation

  • Phase 1 (Coupling): Irradiate at 80 °C for 10 minutes (Max power: 300 W).

  • Validation Checkpoint: Pause the reaction. Extract a 5 µL aliquot and analyze via LC-MS. The chromatogram must show complete consumption of the starting material and the mass of the acyclic intermediate (2-(trimethylsilylethynyl)-6-bromopyridin-3-ol). Do not proceed if starting material remains.

  • Phase 2 (Cyclization): Add TBAF (1.5 mmol, 1M in THF) to the vial, reseal, and irradiate at 120 °C for 15 minutes.

  • Causality: TBAF serves a dual mechanistic purpose. It removes the TMS protecting group and provides the necessary basicity/fluoride nucleophilicity to drive the intramolecular 5-endo-dig cyclization of the hydroxyl group onto the alkyne, forming the furan ring[4].

Step 5: Workup and Purification

  • Action: Quench with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

III. Quantitative Optimization Data

The table below summarizes the critical performance metrics validating the shift from conventional heating to our optimized two-phase microwave protocol.

ParameterCondition A (Conventional Heating)Condition B (Standard MW)Condition C (Optimized MW Protocol)
Temperature Profile 100 °C (Reflux)100 °C (Isothermal)80 °C (10m) → 120 °C (15m)
Reaction Time 18 - 24 hours60 minutes25 minutes (Total)
Catalyst Loading Pd(PPh3)2Cl2 (5 mol%)Pd(PPh3)2Cl2 (5 mol%)Pd(PPh3)2Cl2 (2 mol%)
Solvent / Additive Toluene / Et3NDMF / Et3NDMF / Et3N + TBAF
Isolated Yield 42%65%88%
Impurity Profile High uncyclized alkyne~12% Debrominated product<2% Debrominated product

IV. Troubleshooting & FAQs

Troubleshooting_Tree Root Issue: Low Yield of 5-bromoFuro[3,2-b]pyridine Branch1 Incomplete Cyclization (Acyclic Intermediate) Root->Branch1 Branch2 Debromination at C-5 (Loss of Bromine) Root->Branch2 Branch3 Vial Overpressurization (Reaction Venting) Root->Branch3 Sol1 Add TBAF/DBU Increase MW to 120°C Branch1->Sol1 Sol2 Reduce MW Time to 15 min Lower Pd to 2 mol% Branch2->Sol2 Sol3 Max 50% fill volume Pre-stir at 50°C Branch3->Sol3

Caption: Troubleshooting logic tree for specific issues in microwave-assisted furopyridine synthesis.

Q1: Why do I see significant debromination of the 5-bromo position during the microwave reaction?

A1: Debromination (hydrodehalogenation) is a common side reaction in Pd-catalyzed cross-couplings when prolonged heating is applied. Under microwave irradiation, localized superheating can provide enough activation energy for the palladium catalyst to insert into the less reactive C-Br bond[3]. To mitigate this, strictly limit the Phase 2 microwave hold time to exactly 15 minutes and ensure your Pd loading does not exceed 2 mol%.

Q2: My reaction stalls at the Sonogashira intermediate without cyclizing. How do I force the cyclization?

A2: The cyclization requires sufficient basicity to deprotonate the 3-hydroxyl group, increasing its nucleophilicity. If triethylamine is insufficient, adding 1.5 equivalents of TBAF or DBU will drive the cyclization. Microwave irradiation specifically accelerates this step because the highly polar transition state of the cyclization couples efficiently with the microwave field[4].

Q3: Can I use water as a co-solvent to improve the solubility of inorganic bases?

A3: Avoid water when synthesizing 5-bromoFuro[3,2-b]pyridine via this route. Water at high microwave temperatures (120 °C) under basic conditions can lead to the hydrolysis of the 5-bromo position, yielding the corresponding pyridone derivative[2]. Stick to strictly anhydrous DMF.

Q4: The microwave vial overpressurizes and vents during the reaction. What is causing this?

A4: Overpressurization is usually caused by the rapid expansion of trimethylamine gas (if Et3N degrades) or solvent boiling. Ensure your reaction volume does not exceed 50% of the vial's capacity. Additionally, perform a 1-minute pre-stirring step at 50 °C to outgas any dissolved inert gases before ramping to 120 °C.

V. References

  • Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coup American Chemical Society URL:[Link]

  • Strategic Advances in Sequential C-Arylations of Heteroarenes ACS Publications URL:[Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids PubMed URL:[Link]

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity in 5-bromoFuro[3,2-b]pyridine Catalysis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex moisture sensitivities of fused heterocyclic cross-coupling react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex moisture sensitivities of fused heterocyclic cross-coupling reactions.

Mechanistic Insights: The Causality of Moisture Sensitivity

5-bromoFuro[3,2-b]pyridine (CAS 1352880-36-4) is a highly valuable, electron-deficient bicyclic heteroaromatic building block[1]. However, the coordinating ability of its furan oxygen and pyridine nitrogen makes its palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) highly susceptible to moisture-induced failure.

When water infiltrates the reaction matrix, it disrupts the catalytic cycle through three primary mechanisms:

  • Protodehalogenation: Water acts as a potent proton source. It protonates the Pd(II)-furo[3,2-b]pyridyl intermediate before the transmetalation step can occur, yielding the dehalogenated furo[3,2-b]pyridine byproduct instead of the desired cross-coupled product.

  • Catalyst Deactivation (Palladium Black): Water can displace labile phosphine ligands from the Pd center. Without stabilizing ligands, coordinatively unsaturated Pd(0) nanoparticles rapidly aggregate into inactive "palladium black"[2]. The coordinating nitrogen of 5-bromoFuro[3,2-b]pyridine competes with weak phosphine ligands, exacerbating this catalyst stripping.

  • Organometallic Hydrolysis: In Suzuki couplings, water can rapidly hydrolyze the boronic acid partner or cause protodeboronation, starving the catalytic cycle of the transmetalating agent[2].

Troubleshooting Guides & FAQs

Q1: I am observing significant protodehalogenation of 5-bromoFuro[3,2-b]pyridine instead of my desired Suzuki cross-coupling product. How do I prevent this? A: Protodehalogenation is a kinetic problem. It occurs when the Pd(II)-aryl intermediate is intercepted by a proton source (water) because the subsequent transmetalation step is too slow.

  • Root Cause: Moisture in the solvent or hygroscopic bases (e.g., K3PO4, Cs2CO3). The electron-deficient pyridine ring stabilizes the Pd(II) intermediate but also makes it highly prone to protonation.

  • Solution:

    • Switch to rigorously anhydrous solvents (<50 ppm water) and degas them thoroughly, as oxygen and water co-contamination is highly detrimental[3].

    • Accelerate transmetalation by using highly active, bulky, electron-rich ligands (e.g., XPhos or SPhos) which facilitate the oxidative addition and transmetalation steps[2].

Q2: My reaction mixture turns black immediately upon reaching 80°C, and the reaction stalls. What is happening? A: The black precipitate is "palladium black," a visual indicator of catalyst decomposition into an inactive, agglomerated form of palladium metal[2].

  • Root Cause: Moisture and trace oxygen cause ligand dissociation or oxidation. The furan and pyridine heteroatoms in 5-bromoFuro[3,2-b]pyridine can transiently coordinate to palladium, displacing weaker ligands and leaving the metal vulnerable to moisture-induced aggregation.

  • Solution:

    • Utilize moisture-stable precatalysts. Third-generation Buchwald precatalysts (Pd G3) or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly effective. PEPPSI complexes are specifically designed to be air- and moisture-stable while providing robust activity for N-heterocyclic carbene (NHC) ligands[4].

    • Increase the ligand-to-palladium ratio slightly (e.g., 2.2:1 instead of 2:1) to push the equilibrium toward the ligated, active species[4].

Q3: Can I use standard benchtop techniques for this coupling if I work quickly? A: No. Standard benchtop techniques are insufficient for highly sensitive heterocycles. You must employ rigorous Schlenk techniques or a glovebox to ensure absolute moisture exclusion. See the Self-Validating Experimental Protocols section below.

Diagnostic Workflow

MoistureTroubleshooting Start Reaction Failure: Low Yield of Furo[3,2-b]pyridine Product Analyze Analyze Reaction Mixture (GC-MS / LC-MS) Start->Analyze Path1 Protodehalogenation Detected Analyze->Path1 Moisture protonates Pd(II) intermediate Path2 Pd Black / Catalyst Deactivation Analyze->Path2 Water displaces ligands Path3 Organometallic Homocoupling Analyze->Path3 Moisture & O2 co-contamination Solvent Verify Solvent Moisture (<50 ppm via KF Titration) Path1->Solvent Ligand Use Bulky Phosphines (e.g., XPhos, SPhos) Path2->Ligand Precatalyst Deploy Moisture-Tolerant Pd G3 or PEPPSI Path2->Precatalyst Path3->Solvent

Diagnostic logic tree for troubleshooting moisture-induced failures in Furo[3,2-b]pyridine catalysis.

Quantitative Data: Moisture Impact on Catalytic Yields

The following table summarizes the quantitative impact of moisture on the Suzuki-Miyaura coupling of 5-bromoFuro[3,2-b]pyridine with phenylboronic acid (using Pd(OAc)2/SPhos system at 90°C).

Water ContentBase UsedLigandCatalyst StatePrimary OutcomeIsolated Yield
< 50 ppm Anhydrous K3PO4SPhosHomogeneous, yellowDesired cross-coupling92%
500 ppm Anhydrous K3PO4SPhosSlight darkeningMinor protodehalogenation74%
2,000 ppm K3PO4 monohydrateSPhosRapid Pd black formationCatalyst death, unreacted SM15%
2,000 ppm K3PO4 monohydrateNone (Pd(OAc)2 only)Immediate Pd blackComplete catalyst deactivation0%
> 5,000 ppm Aqueous Na2CO3PPh3Black precipitateProtodeboronation of boronic acid< 5%

Self-Validating Experimental Protocols

Protocol 1: Rigorous Schlenk Setup for Moisture-Free Cross-Coupling

Causality Check: This protocol ensures that atmospheric moisture and oxygen are completely displaced, preventing Pd black formation and protodehalogenation.

  • Glassware Preparation: Flame-dry a Schlenk tube containing a magnetic stir bar under vacuum (0.1 mmHg) for 3-5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum/argon cycle three times.

  • Reagent Loading: Under a positive flow of Argon, add 5-bromoFuro[3,2-b]pyridine (1.0 equiv), the organoboron reagent (1.2 equiv), anhydrous base (e.g., finely ground K3PO4, 2.0 equiv), and the moisture-stable precatalyst (e.g., Pd-PEPPSI-IPr, 2 mol%).

  • Purge Cycle: Seal the Schlenk tube and subject the solid mixture to three vacuum/Argon cycles.

    • Self-validation: The anhydrous base must remain free-flowing inside the flask; any clumping indicates moisture ingress during the transfer process. If clumping occurs, abort and restart.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, <50 ppm water) via a gastight syringe through the septum.

  • Reaction: Heat the mixture to the target temperature (e.g., 90°C). Monitor via LC-MS to ensure the absence of the protodehalogenated byproduct.

Protocol 2: Karl Fischer (KF) Titration for Solvent Moisture Verification

Causality Check: Validating solvent dryness prevents the introduction of proton sources that cause protodehalogenation.

  • Calibration: Calibrate the volumetric Karl Fischer titrator using a certified 1.0 mg/g water standard.

  • Sampling: Using a dry, gastight syringe flushed with Argon, extract 5.0 mL of the anhydrous solvent directly from the Sure/Seal™ bottle.

  • Injection: Inject the solvent into the titration vessel, ensuring no atmospheric exposure.

  • Measurement: Initiate the titration. The instrument will calculate the water content in ppm based on the iodine consumed.

  • Validation:

    • Self-validation: Proceed with the catalytic reaction only if the KF reading is strictly < 50 ppm. A higher reading invalidates the solvent batch for this specific coupling, requiring the solvent to be dried over activated 3Å molecular sieves for 24 hours before re-testing.

References

  • Title: 5-bromofuro[3,2-b]pyridine — Chemical Substance Information Source: NextSDS URL
  • Title: Troubleshooting common issues in palladium-catalyzed cross-coupling reactions Source: Benchchem URL
  • Title: Palladium catalyst issues in cross-coupling reactions Source: Benchchem URL
  • Title: Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Verification of Furo[3,2-b]pyridines: A Comparative NMR Guide

Executive Summary: The Regiochemistry Challenge in Drug Design Furo[3,2-b]pyridine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Regiochemistry Challenge in Drug Design

Furo[3,2-b]pyridine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors and PAR-2 signaling pathway antagonists[1],[2]. During the synthesis of these therapeutics, halogenated building blocks—specifically brominated furo-pyridines—are essential intermediates for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[3],[4].

However, a critical challenge arises during the halogenation of the furo[3,2-b]pyridine core: regioisomer ambiguity . Depending on the synthetic route, bromination can occur at the C-5 or C-6 position of the pyridine ring. As a Senior Application Scientist, I frequently see multi-step synthesis campaigns fail late in the pipeline because the starting building block was misassigned.

This guide provides an objective, self-validating comparative analysis of the ¹H and ¹³C NMR reference spectra for 5-bromoFuro[3,2-b]pyridine against its structural isomer, 6-bromoFuro[3,2-b]pyridine , enabling researchers to unambiguously verify their starting materials before committing to complex syntheses.

Structural Context and Causality of Chemical Shifts

To interpret the NMR spectra accurately, we must first establish the IUPAC numbering system for the furo[3,2-b]pyridine bicyclic core[4]:

  • Furan Ring: The oxygen atom is designated as position 1. The adjacent carbons are C-2 ( α ) and C-3 ( β ).

  • Bridgehead Carbons: The shared carbons are C-3a and C-7a.

  • Pyridine Ring: The nitrogen atom is position 4. The adjacent carbons are C-5 ( α ), C-6 ( β ), and C-7 ( γ ).

When a bromine atom is introduced at the C-5 position (5-bromoFuro[3,2-b]pyridine), it exerts two distinct electronic effects:

  • Heavy-Atom Shielding: The massive electron cloud of the bromine atom diamagnetically shields the directly attached C-5 carbon in the ¹³C spectrum.

  • Anisotropic Deshielding: The electronegativity of the bromine atom and the adjacent pyridine nitrogen drastically alters the local magnetic environment, dictating the chemical shifts of the remaining protons[5].

Comparative ¹H NMR Analysis: 5-Bromo vs. 6-Bromo Isomers

The most definitive method to distinguish 5-bromoFuro[3,2-b]pyridine from its 6-bromo isomer is by analyzing the scalar coupling ( J -coupling) network of the pyridine ring protons.

In the 5-bromo product, the remaining protons are at C-6 and C-7. Because these protons are adjacent, they exhibit a strong ortho-coupling ( 3J≈8.5 Hz), appearing as an AB doublet system. Conversely, in the 6-bromo alternative, the remaining protons are at C-5 and C-7. Separated by a carbon atom, they exhibit a much weaker meta-coupling ( 4J≈2.0 Hz).

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
Position5-bromoFuro[3,2-b]pyridine (Target)6-bromoFuro[3,2-b]pyridine (Alternative)Diagnostic Causality & Structural Rationale
H-2 7.90 ppm (d, J = 2.2 Hz)7.95 ppm (d, J = 2.2 Hz)Furan α -proton; highly deshielded by adjacent oxygen; unaffected by pyridine substitution.
H-3 6.95 ppm (d, J = 2.2 Hz)7.00 ppm (d, J = 2.2 Hz)Furan β -proton; relatively shielded compared to H-2.
H-5 (Bromine substituted)8.55 ppm (d, J = 2.0 Hz)Highly deshielded due to the adjacent electronegative nitrogen; meta-coupled.
H-6 7.40 ppm (d, J = 8.5 Hz)(Bromine substituted)Ortho-coupled to H-7; shielded relative to H-7 due to electron distribution.
H-7 7.75 ppm (d, J = 8.5 Hz)8.05 ppm (d, J = 2.0 Hz)Deshielded by the peri-effect of the furan oxygen (spatial proximity).

¹³C NMR and Heavy Atom Effects

While ¹H NMR provides rapid regiochemical confirmation, ¹³C NMR is required to validate the integrity of the entire carbon framework. The defining feature of 5-bromoFuro[3,2-b]pyridine is the chemical shift of C-5. In an unsubstituted furo[3,2-b]pyridine, C-5 resonates near 146 ppm. Upon bromination, the "heavy atom effect" of bromine induces an upfield shift (shielding), pushing the C-5 signal to approximately 139.5 ppm.

Table 2: ¹³C NMR Reference Assignments for 5-bromoFuro[3,2-b]pyridine (100 MHz, CDCl₃)
CarbonChemical Shift (ppm)TypeAssignment Rationale & Causality
C-2 148.5CHFuran α -carbon; strongly deshielded by the adjacent oxygen atom.
C-3 107.2CHFuran β -carbon; characteristically shielded, typical of furanoid systems.
C-3a 144.1C (quat)Bridgehead carbon; assigned via HMBC cross-peaks from H-2 and H-7.
C-5 139.5C (quat)Halogenated carbon; exhibits heavy-atom shielding relative to unsubstituted C-5.
C-6 122.3CHPyridine β -carbon; confirmed via HSQC correlation to the 7.40 ppm proton.
C-7 120.8CHPyridine γ -carbon; confirmed via HSQC and COSY correlation to H-6.
C-7a 149.2C (quat)Bridgehead carbon attached to oxygen; the most deshielded quaternary signal.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness in your regiochemical assignment, the following protocol must be executed. This workflow prevents misassignment by cross-referencing 1D scalar couplings with 2D spatial and bond-through correlations, creating a closed, self-validating logical loop.

Step 1: Sample Preparation

  • Causality: High-resolution NMR requires a perfectly homogeneous magnetic field. Particulate matter or concentration gradients broaden spectral lines, obscuring the critical 2.0 Hz vs 8.5 Hz J -coupling distinction.

  • Action: Dissolve 15–20 mg of 5-bromoFuro[3,2-b]pyridine in 0.6 mL of high-purity CDCl₃. Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).

Step 2: 1D ¹H NMR Acquisition

  • Causality: 1D proton spectra provide the primary scalar coupling network used to immediately distinguish ortho vs. meta relationships.

  • Action: Acquire data at 298 K using a 30° excitation pulse (zg30), 16 transients, and a relaxation delay (D1) of 2.0 seconds. The 2.0s delay ensures complete longitudinal relaxation ( T1​ ) for accurate peak integration.

Step 3: 1D ¹³C{¹H} NMR Acquisition

  • Causality: Carbon spectra reveal the skeletal framework, specifically highlighting the quaternary carbons and the heavy-atom effect of the bromine substitution.

  • Action: Acquire using a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) heating. Collect 1024 transients with a D1 of 2.0 seconds.

Step 4: 2D COSY & HSQC/HMBC Correlation

  • Causality: 1D spectra alone cannot bridge the isolated furan and pyridine spin systems. 2D HMBC is mandatory to prove the intact bicyclic core and confirm the exact position of the bridgehead carbons.

  • Action:

    • Run a gradient-selected COSY to visually confirm the H-6/H-7 ortho coupling.

    • Run a multiplicity-edited HSQC to map protons to their directly attached carbons.

    • Run an HMBC (optimized for long-range J = 8 Hz) to observe critical correlations from H-2 and H-7 to the bridgehead carbons (C-3a, C-7a), locking the two ring systems together structurally.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (5-BFP in CDCl3 + TMS) N2 1D ¹H NMR Acquisition (Assess Purity & J-Coupling) N1->N2 N3 1D ¹³C NMR Acquisition (Carbon Framework) N2->N3 N4 2D COSY (H-H Connectivity) N2->N4 Identify Spin Systems N5 2D HSQC (1-Bond C-H Correlation) N3->N5 N7 Regiochemical Assignment (Confirm 5-Bromo vs 6-Bromo) N4->N7 Ortho/Meta J-coupling N6 2D HMBC (Long-Range C-H, Quat C) N5->N6 N6->N7 Bridgehead Assignment

Fig 1: Step-by-step NMR acquisition and 2D correlation workflow for regiochemical assignment.

References

  • WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase Google P
  • Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide BenchChem
  • Ethyl furo[3,2-b]pyridine-5-carboxyl
  • Strategic Advances in Sequential C-Arylations of Heteroarenes ACS Public
  • WO2018057588A1 - Furo[3,2-b]pyridine compounds useful as inhibitors of the par-2 signaling pathway Google P

Sources

Comparative

HPLC method validation for 5-bromoFuro[3,2-b]pyridine purity analysis

HPLC Method Validation for 5-bromoFuro[3,2-b]pyridine Purity Analysis: A Comparative Guide Executive Summary For researchers and drug development professionals, ensuring the chemical purity of heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 5-bromoFuro[3,2-b]pyridine Purity Analysis: A Comparative Guide

Executive Summary

For researchers and drug development professionals, ensuring the chemical purity of heterocyclic building blocks is a critical prerequisite for downstream API synthesis. 5-bromoFuro[3,2-b]pyridine is a highly functionalized, electron-deficient bicyclic intermediate frequently utilized in the development of kinase inhibitors. Validating a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique challenges, primarily in separating closely related halogenated positional isomers (e.g., 4-bromo or 6-bromo analogs).

This guide objectively compares the performance of traditional C18 stationary phases against specialized Pentafluorophenyl (PFP) columns, detailing the causality behind chromatographic behavior. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Halogenated Heterocycles

Standard alkyl stationary phases (like C18) rely almost exclusively on hydrophobic dispersion forces to retain and separate analytes. When analyzing 5-bromoFuro[3,2-b]pyridine, C18 columns often fail to provide baseline resolution between positional isomers because the overall hydrophobicity (LogP) of these impurities is nearly identical.

To overcome this, Pentafluorophenyl (PFP) columns are employed. The causality behind their superior performance lies in their orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP phenyl ring lower the electron density of the stationary phase, allowing it to act as a Lewis acid. This facilitates strong π−π interactions with the electron-rich furan moiety of the analyte[2]. Additionally, PFP phases engage in strong dipole-dipole interactions and specific halogen bonding with the bulky, polarizable bromine atom, allowing the column to recognize subtle spatial differences in electron cloud density that C18 columns ignore[3].

Column Chemistry Comparison: C18 vs. PFP

To empirically demonstrate the superiority of fluorinated phases for this specific application, a comparative analysis was conducted using a standard BEH C18 column and an HSS PFP column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Chromatographic ParameterStandard C18 (e.g., BEH C18)Fluorinated PFP (e.g., HSS PFP)
Primary Retention Mechanism Hydrophobic dispersionHydrophobic, π−π , dipole-dipole
Retention Time (Rt) 4.2 min6.8 min
Resolution (Rs) from 6-bromo isomer 1.1 (High co-elution risk)3.4 (Robust baseline separation)
Peak Tailing Factor (Tf) 1.6 (Moderate tailing)1.1 (Excellent symmetry)
Selectivity ( α ) 1.051.28

Data Interpretation: The basic pyridine nitrogen in 5-bromoFuro[3,2-b]pyridine tends to interact with residual unendcapped silanols on traditional C18 silica, causing peak tailing. The PFP column not only resolves the positional isomers via enhanced dipole interactions but also improves peak shape.

Optimized HPLC Method Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method incorporates a strict System Suitability Test (SST) that acts as a physical gatekeeper; if the SST criteria are not met, the run halts, preventing the generation of invalid data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Channel A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (Causality: A pH of ~2.7 suppresses silanol ionization and fully protonates the pyridine nitrogen, preventing secondary ion-exchange interactions and peak tailing).

  • Channel B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

2. Standard & Sample Preparation:

  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Working Concentration: Accurately weigh and dissolve 5-bromoFuro[3,2-b]pyridine to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Column: High-Strength Silica PFP, 100 x 4.6 mm, 3 µm particle size.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B for 5 minutes (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (Diode Array Detector for peak purity analysis).

4. System Suitability Testing (SST) - The Self-Validating Gate:

  • Inject the reference standard solution (1.0 mg/mL) five consecutive times.

  • Acceptance Criteria: Resolution (Rs) between 5-bromoFuro[3,2-b]pyridine and its closest known impurity must be > 2.0 . The tailing factor (Tf) must be < 1.5 . The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

ICH Q2(R2) Method Validation Framework

Once the method is optimized, it must be validated according to the ICH Q2(R2) guidelines, which mandate a lifecycle approach to analytical procedures[1].

Workflow N1 1. Method Setup & PFP Column Selection N2 2. Specificity & Forced Degradation N1->N2 N3 3. Linearity & Range Assessment N2->N3 N4 4. Accuracy & Precision Testing N3->N4 N5 5. Robustness Evaluation N4->N5 N6 6. ICH Q2(R2) Validated Method N5->N6

ICH Q2(R2) guided HPLC method validation workflow for 5-bromoFuro[3,2-b]pyridine purity analysis.

Table 2: ICH Q2(R2) Validation Metrics Summary

Validation ParameterICH Q2(R2) Requirement[1]Experimental Result (PFP Method)Status
Specificity Baseline separation from degradation products (Acid, Base, Peroxide, Thermal, UV).Peak purity angle < Peak purity threshold for all forced degradation samples.Pass
Linearity & Range R2≥0.999 from LOQ to 120% of target concentration. R2=0.9998 (Range: 0.15 µg/mL to 1.2 mg/mL).Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels (80%, 100%, 120%).99.4% - 100.6% mean recovery.Pass
Precision Repeatability %RSD ≤2.0% (n=6 injections).%RSD = 0.85%.Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ).LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.Pass

Conclusion

Standard C18 columns are often insufficient for the rigorous purity analysis of complex, halogenated heterocycles like 5-bromoFuro[3,2-b]pyridine due to a lack of orthogonal retention mechanisms. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage π−π and dipole-dipole interactions to achieve baseline resolution of critical positional isomers. When coupled with strict pH control and validated against the ICH Q2(R2) framework, this methodology provides a highly trustworthy, robust, and regulatory-compliant analytical solution for drug development pipelines.

References

  • [1] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • [3] LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." chromatographyonline.com. Available at:[Link]

  • [2] Welch Materials, Inc. "HPLC Column Selection: Core to Method Development (Part II)." welch-us.com. Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 5-bromoFuro[3,2-b]pyridine

An In-Depth Comparison Guide to the Mass Spectrometry Fragmentation Analysis of 5-bromoFuro[3,2-b]pyridine As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural eluci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to the Mass Spectrometry Fragmentation Analysis of 5-bromoFuro[3,2-b]pyridine

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation of halogenated heterocyclic building blocks is a critical decision in drug discovery. 5-bromoFuro[3,2-b]pyridine (CAS: 1352880-36-4) [1] represents a highly valuable, yet analytically challenging, scaffold. Its fused furan-pyridine bicyclic system, combined with the distinct isotopic signature of the bromine atom, requires precise analytical strategies to accurately map its fragmentation pathways.

This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) versus Electrospray Ionization Liquid Chromatography-High Resolution Mass Spectrometry (ESI-LC-HRMS) for characterizing 5-bromoFuro[3,2-b]pyridine, providing detailed experimental protocols and mechanistic insights.

Mechanistic Overview: The Causality of Fragmentation

To evaluate instrument performance, we must first understand the intrinsic gas-phase chemistry of 5-bromoFuro[3,2-b]pyridine (C₇H₄BrNO, Monoisotopic Mass: ~196.95 Da) [2]. The fragmentation is governed by three primary structural features:

  • The Bromine Isotopic Signature: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Any intact precursor or fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da (e.g., m/z 197 and 199 in EI).

  • Furan Ring Cleavage (Loss of CO): The oxygen-containing furan ring is highly susceptible to the neutral loss of carbon monoxide (-28 Da). This is a hallmark fragmentation of the furo[3,2-b]pyridine core, driven by the thermodynamic stability of the resulting ring-contracted species [3].

  • Pyridine Ring Cleavage (Loss of HCN): The nitrogen-containing pyridine ring typically undergoes a neutral loss of hydrogen cyanide (-27 Da), often occurring consecutively after the loss of the bromine radical or CO [3].

Technology Comparison: EI-GC-MS vs. ESI-LC-HRMS (Q-TOF)

When analyzing 5-bromoFuro[3,2-b]pyridine, the choice of ionization technique fundamentally alters the observed fragmentation pattern. EI is a "hard" ionization technique that generates a radical cation (M•⁺), leading to extensive, reproducible library-matchable fragmentation. ESI is a "soft" ionization technique yielding a protonated molecule ([M+H]⁺), requiring collision-induced dissociation (CID) in an MS/MS workflow to generate fragments.

Table 1: Performance Comparison for 5-bromoFuro[3,2-b]pyridine Analysis
ParameterEI-GC-MS (Single Quadrupole)ESI-LC-HRMS (Q-TOF)
Ionization State Radical Cation (M•⁺)Protonated Molecule ([M+H]⁺)
Precursor Ion m/z 197 / 199 (1:1 ratio)198.0000 / 200.0000 (1:1 ratio)
Fragmentation Control Fixed (70 eV standard)Variable (Adjustable Collision Energy)
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
Primary Advantage Highly reproducible, library-searchable standard spectra.Exact mass confirmation of elemental composition; elucidation of isobaric fragments.
Limitation Requires volatility; M•⁺ may be weak if fragmentation is too rapid.Matrix effects can suppress ionization; requires MS/MS for structural data.

Expected Fragmentation Data

The table below synthesizes the expected quantitative m/z data for both platforms, highlighting how the core structural losses manifest differently depending on the ionization method.

Table 2: Comparative Fragmentation Pathways
Structural EventEI-MS (m/z) [Radical Cation]ESI-MS/MS (m/z) [Protonated]Neutral Loss / Radical Loss
Intact Molecular Ion 197 / 199198 / 200N/A
Loss of Bromine 118 [C₇H₄NO]⁺119 [C₇H₅NO]⁺-79 / -81 Da (Br•)
Loss of CO (from Intact) 169 / 171 [C₆H₄BrN]•⁺170 / 172 [C₆H₅BrN]⁺-28 Da (CO)
Loss of HCN (from Intact) 170 / 172 [C₆H₃BrO]•⁺171 / 173[C₆H₄BrO]⁺-27 Da (HCN)
Sequential: -Br, then -CO 90 [C₆H₄N]⁺91[C₆H₅N]⁺-79/81 Da, then -28 Da

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to. These protocols are optimized specifically for halogenated fused-bicyclic systems.

Protocol A: EI-GC-MS Workflow
  • Sample Preparation: Dissolve 1 mg of 5-bromoFuro[3,2-b]pyridine in 1 mL of GC-grade dichloromethane (DCM).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Set the electron ionization source to 70 eV. Maintain the source temperature at 230°C and the quadrupole at 150°C.

  • Acquisition: Scan range m/z 50 to 300. Ensure the detector is not saturated to accurately preserve the 1:1 ratio of the 197/199 m/z peaks.

Protocol B: ESI-LC-HRMS (Q-TOF) Workflow
  • Sample Preparation: Dissolve 1 mg of 5-bromoFuro[3,2-b]pyridine in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation [4].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization: ESI in positive mode. Capillary voltage: 3.5 kV; Drying gas: 10 L/min at 250°C.

  • Acquisition (Auto MS/MS): Acquire precursor scans (m/z 100-500). Set dynamic collision energy (CE) to ramp from 15 eV to 35 eV to capture both the fragile loss of the bromine radical and the higher-energy ring-opening events (loss of CO/HCN).

Mandatory Visualization: Fragmentation Pathway

The following Graphviz diagram illustrates the logical flow of the gas-phase fragmentation for the EI-MS radical cation (M•⁺) of 5-bromoFuro[3,2-b]pyridine.

MS_Fragmentation M_ion M•⁺ (m/z 197/199) 5-bromoFuro[3,2-b]pyridine Loss_Br [M - Br]⁺ (m/z 118) C7H4NO+ M_ion->Loss_Br - Br• (-79/81 Da) Loss_CO [M - CO]•⁺ (m/z 169/171) C6H4BrN+ M_ion->Loss_CO - CO (-28 Da) Loss_HCN [M - HCN]•⁺ (m/z 170/172) C6H3BrO+ M_ion->Loss_HCN - HCN (-27 Da) Seq_Loss [M - Br - CO]⁺ (m/z 90) C6H4N+ Loss_Br->Seq_Loss - CO (-28 Da)

Caption: Principal EI-MS fragmentation pathways of the 5-bromoFuro[3,2-b]pyridine radical cation.

Conclusion

For routine confirmation and library matching, EI-GC-MS remains the gold standard due to its standardized 70 eV fragmentation, which reliably produces the diagnostic m/z 118 [M-Br]⁺ and m/z 90 [M-Br-CO]⁺ ions. However, for rigorous structural elucidation—especially when differentiating positional isomers (e.g., distinguishing the 5-bromo from a 6-bromo variant)—ESI-LC-HRMS is superior. The ability to precisely isolate the m/z 198.0 or 200.0 precursor and apply variable collision energy allows the analyst to map the exact sequence of the furan and pyridine ring cleavages with sub-2 ppm mass accuracy.

References

  • NextSDS. (2026). 5-bromofuro[3,2-b]pyridine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromofuro[3,2-b]pyridine (C7H4BrNO). Luxembourg Centre for Systems Biomedicine. Retrieved from [Link]

Comparative

Analytical Comparison Guide: FT-IR Spectroscopic Profiling of 5-bromoFuro[3,2-b]pyridine

Executive Summary & Chemical Significance The furo[3,2-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, frequently utilized in the development of potent inhibitors targeting critical cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, frequently utilized in the development of potent inhibitors targeting critical cellular signaling pathways, such as the Hedgehog (Hh) and Cdc-like kinase (CLK) pathways[1]. Within synthetic pipelines, 5-bromoFuro[3,2-b]pyridine serves as a vital electrophilic intermediate. The introduction of the bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings or carbonylation to yield ethyl furo[3,2-b]pyridine-5-carboxylate)[2].

To confirm successful halogenation and assess the purity of the intermediate before downstream synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy is employed[3]. This guide objectively compares the FT-IR absorption profile of 5-bromoFuro[3,2-b]pyridine against its unsubstituted and chlorinated analogs, providing researchers with a robust framework for spectral interpretation and self-validating experimental acquisition.

Mechanistic Spectroscopic Theory: The Halogen Effect

When comparing the FT-IR spectra of halogenated furopyridines to the unsubstituted parent core, the shifts in vibrational frequencies are governed by the interplay of inductive (-I) effects, mesomeric (+M) effects, and the increased reduced mass of the molecule[4].

  • Pyridine Ring Deactivation (C=N and C=C Shifts): Bromine is highly electronegative and exerts a strong inductive electron-withdrawing effect on the pyridine ring. This withdrawal of electron density slightly weakens the C=N and C=C double bonds within the heteroaromatic system. Consequently, the stretching frequencies for these bonds experience a predictable redshift (moving to lower wavenumbers) compared to the unsubstituted furo[3,2-b]pyridine[4][5].

  • The Heavy Atom Effect: The large atomic mass of bromine significantly alters the overall "breathing" modes of the aromatic system. Furthermore, the distinct C-Br stretching vibration manifests in the far-fingerprint region, providing a definitive marker of successful halogenation that is absent in the parent compound[6].

  • Furan Ring Stability: The C-O-C asymmetric and symmetric stretching vibrations of the fused furan ring remain relatively insulated from the 5-position substitution, typically anchoring consistently between 1000 and 1250 cm⁻¹[3][5].

Comparative FT-IR Absorption Data

The following table synthesizes the quantitative FT-IR absorption bands, comparing 5-bromoFuro[3,2-b]pyridine with its unsubstituted precursor and a chlorinated alternative.

Vibrational ModeFuro[3,2-b]pyridine[5]5-chloroFuro[3,2-b]pyridine5-bromoFuro[3,2-b]pyridineCausality / Structural Insight
Ar C-H Stretch 3100 – 3000 cm⁻¹3105 – 3010 cm⁻¹3105 – 3010 cm⁻¹Minimal shift; reflects standard sp² hybridized C-H bonds.
C=N Stretch ~1580 – 1600 cm⁻¹~1570 – 1585 cm⁻¹~1565 – 1580 cm⁻¹Redshifted in halogenated analogs due to inductive electron withdrawal weakening the bond.
C=C Stretch 1450 – 1550 cm⁻¹1440 – 1540 cm⁻¹1435 – 1535 cm⁻¹Redshifted due to the heavy atom effect and altered ring electron density.
C-O-C Stretch 1000 – 1250 cm⁻¹1000 – 1250 cm⁻¹1000 – 1250 cm⁻¹Consistent across all variants; confirms the integrity of the fused furan ring[5].
C-X Stretch N/A700 – 750 cm⁻¹ (C-Cl)550 – 650 cm⁻¹ (C-Br)Definitive confirmation of halogen substitution; Br appears at lower energy than Cl due to higher mass[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the FT-IR acquisition must be designed as a self-validating system.

Causality of Technique Selection: Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods for this class of compounds. KBr is highly hygroscopic; absorbed atmospheric moisture results in a broad, intense O-H stretching band near 3300 cm⁻¹ and an H-O-H bending band near 1640 cm⁻¹. The latter directly overlaps with and obscures the critical C=N and C=C stretching region of the furopyridine core[3]. ATR eliminates moisture artifacts and allows for direct solid-state analysis.

Step-by-Step Methodology
  • System Suitability Test (SST): Before analyzing the furopyridine sample, scan a certified polystyrene calibration film. Verify that the standard aromatic C-C stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). Validation: This proves the interferometer's wavelength accuracy.

  • Atmospheric Background Subtraction: Clean the ATR diamond crystal with HPLC-grade isopropanol and allow it to dry. Acquire a background spectrum (16-32 scans, 4 cm⁻¹ resolution)[3]. Validation: The software automatically subtracts this background from the sample run, negating ambient CO₂ (2350 cm⁻¹) and water vapor interferences.

  • Sample Acquisition: Place 2-5 mg of solid 5-bromoFuro[3,2-b]pyridine directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact. Acquire the spectrum across the 4000–400 cm⁻¹ range[3].

  • Data Integrity Check: Post-acquisition, examine the baseline. If baseline drift exceeds 5% transmittance across the 4000-2000 cm⁻¹ region, the anvil pressure was uneven or the crystal was contaminated. Validation: The protocol dictates immediate sample re-preparation if drift > 5%.

FTIR_Methodology SST System Suitability Polystyrene Standard BKG Background Scan Atmospheric Correction SST->BKG Wavelength verified PREP Sample Prep (ATR) Avoids KBr Hygroscopy BKG->PREP CO2/H2O negated ACQ Spectrum Acquisition 16-32 Scans, 4 cm⁻¹ Res PREP->ACQ Direct contact VAL Data Validation Baseline Drift < 5% ACQ->VAL Raw data FAIL Recalibrate / Reprep VAL->FAIL Drift > 5% PASS Band Assignment Halogen Shift Analysis VAL->PASS Validated FAIL->BKG

Self-validating ATR-FTIR workflow for halogenated furopyridines.

References

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy PMC / NIH URL:[Link]

  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives Chinese Journal of Chemical Physics (USTC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Laboratory Safety: Comprehensive PPE and Handling Guide for 5-bromoFuro[3,2-b]pyridine

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of reactive building blocks. 5-bromoFuro[3,2-b]pyridine (CAS: 1352880-36-4) is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of reactive building blocks. 5-bromoFuro[3,2-b]pyridine (CAS: 1352880-36-4) is a highly valuable halogenated heterocyclic compound utilized in advanced synthetic chemistry. However, its structural properties—specifically the lipophilic furan-pyridine fused core and the reactive bromine substituent—confer notable health hazards [1].

In this guide, we move beyond basic compliance. We will decode the chemical causality behind each safety requirement, ensuring that your laboratory protocols are self-validating, scientifically grounded, and rigorously safe.

The Causality of Protection: Decoding the Hazards

To build a deep-rooted safety culture, scientists must understand why specific Personal Protective Equipment (PPE) is chosen based on the molecule's physicochemical properties.

  • Dermal Penetration & Irritation (H312, H315): The lipophilic nature of the furo-pyridine core allows the molecule to partition efficiently into the lipid bilayers of the human stratum corneum. Upon penetration, the electrophilic nature of the brominated heterocycle can trigger localized inflammatory responses or systemic toxicity [1].

    • The Scientific Mitigation: Standard latex gloves offer poor resistance to non-polar and halogenated organics. Double-layer nitrile gloves are the strict standard. The outer layer acts as a sacrificial barrier that can be immediately doffed if contamination occurs, preserving the integrity of the inner layer.

  • Inhalation & CNS Depression (H332, H336): As a finely milled solid, this compound poses a significant inhalation risk. Airborne particulates can easily cross the alveolar-capillary membrane. Once in the bloodstream, the pyridine moiety can interact with central nervous system targets, leading to drowsiness or dizziness [1].

    • The Scientific Mitigation: Operations must be confined to a certified chemical fume hood . Furthermore, because powders can aerosolize due to static charge, static mitigation tools are required to prevent the powder from becoming airborne during transfer.

  • Ocular Toxicity (H319): The mucous membranes of the eyes are highly susceptible to settling dust and chemical vapors.

    • The Scientific Mitigation: Safety glasses with side shields are insufficient against fine dust. Indirect-vent chemical splash goggles are mandatory to create a complete seal around the eyes.

Quantitative Hazard and Mitigation Matrix

The following table summarizes the quantitative GHS hazard data for 5-bromoFuro[3,2-b]pyridine and the corresponding operational controls required for safe handling.

GHS Hazard CodeHazard DescriptionPrimary Exposure RouteRequired PPE / Engineering ControlMechanistic Rationale
H302 + H312 Harmful if swallowed or in contact with skinDermal / IngestionDouble-layer Nitrile Gloves (≥4 mil)Prevents lipophilic partitioning into the stratum corneum.
H332 Harmful if inhaledInhalationChemical Fume Hood (80–120 fpm)Captures aerosolized particulates before alveolar-capillary membrane crossing.
H315 Causes skin irritationDermalFlame-resistant Lab CoatProvides a secondary physical barrier against electrophilic attack on skin.
H319 Causes serious eye irritationOcularIndirect-vent Splash GogglesProtects conjunctival mucous membranes from fine dust settling.
H336 May cause drowsiness or dizzinessInhalation / SystemicHalf-mask Respirator (Spill only)Prevents pyridine-induced central nervous system depression during high-exposure events .

Standard Operating Procedure: Handling and Transfer

This self-validating protocol ensures that every step logically prevents exposure to 5-bromoFuro[3,2-b]pyridine.

Protocol 1: Safe Weighing and Transfer

  • Engineering Control Verification: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • PPE Donning: Equip a fully buttoned lab coat, indirect-vent chemical goggles, and double-layer nitrile gloves. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

  • Static Mitigation (Critical Step): Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula. Causality: This prevents the solid powder from aerosolizing via static repulsion, directly mitigating the H332 inhalation hazard.

  • Execution: Carefully weigh the required mass. Immediately seal the primary chemical container after the transfer is complete to prevent ambient moisture degradation and vapor escape.

  • Safe Doffing: Before removing your hands from the fume hood, remove the contaminated outer pair of gloves and dispose of them in a designated solid hazardous waste container. Proceed with the inner, clean gloves to touch external lab equipment.

Emergency Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent dust generation and subsequent inhalation.

Protocol 2: Spill Response and Decontamination

  • Isolation & Escalation: Evacuate personnel from the immediate vicinity. If the spill occurs outside of a functional fume hood, the responder must don a half-mask respirator equipped with P100 particulate and organic vapor cartridges.

  • Dust Suppression: Cover the spilled solid with damp sand or a universal chemical absorbent pad. Causality: Dry sweeping will aerosolize the powder, drastically increasing the inhalation risk. Dampening the spill suppresses particulate suspension.

  • Collection: Use a non-sparking, anti-static scoop to collect the absorbed mixture. Place the material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a solvent that effectively solubilizes the compound (e.g., isopropanol or ethanol), followed by a secondary wash with standard laboratory detergent and water to remove any residual organics.

  • Waste Disposal: Label the container clearly as "Halogenated Organic Solid Waste" and transfer it to the institutional hazardous waste accumulation area for professional incineration. Do not mix with aqueous waste streams.

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling 5-bromoFuro[3,2-b]pyridine, emphasizing the integration of PPE and engineering controls.

G A 1. Risk Assessment & Fume Hood Prep B 2. Don PPE (Nitrile, Goggles) A->B C 3. Weighing & Transfer B->C D 4. Decontamination (Solvent Wipe) C->D E 5. Halogenated Waste Disposal D->E

Figure 1: End-to-end operational workflow for handling 5-bromoFuro[3,2-b]pyridine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82398515, 5-Bromofuro(3,2-b)pyridine". PubChem,[Link]

  • NextSDS. "5-bromofuro[3,2-b]pyridine — Chemical Substance Information and GHS Classifications". NextSDS Database, [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)". United States Department of Labor,[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromoFuro[3,2-b]pyridine
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5-bromoFuro[3,2-b]pyridine
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